molecular formula C41H42N4O7 B11930279 DBCO-PEG3-amide-N-Fmoc

DBCO-PEG3-amide-N-Fmoc

货号: B11930279
分子量: 702.8 g/mol
InChI 键: RSIWDKBQGKQMEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DBCO-PEG3-amide-N-Fmoc is a useful research compound. Its molecular formula is C41H42N4O7 and its molecular weight is 702.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C41H42N4O7

分子量

702.8 g/mol

IUPAC 名称

carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48)

InChI 键

RSIWDKBQGKQMEA-UHFFFAOYSA-N

规范 SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-amide-N-Fmoc is a heterobifunctional chemical linker integral to the fields of bioconjugation and drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker features three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[4][5] Each component imparts specific functionalities that are critical for its utility in advanced chemical biology applications.

The DBCO group is a sterically strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[2][6] The azide (B81097) and DBCO groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems, ensuring highly specific conjugation.[7]

The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which is often a challenge for large, hydrophobic biomolecules.[4][8] This increased solubility can improve the pharmacokinetic properties of therapeutic constructs.[9] The PEG spacer also provides flexibility and minimizes steric hindrance between the conjugated molecules.[8]

The Fmoc group is a base-labile protecting group for the terminal amine.[4] This allows for a modular and sequential approach to synthesis. The amine can be deprotected under specific basic conditions to allow for conjugation to a carboxyl group-containing molecule, such as an E3 ligase ligand in PROTAC synthesis.[9]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are representative and may vary slightly between suppliers.

PropertyValueReference(s)
Chemical Formula C42H43N3O7[2][4]
Molecular Weight 701.81 g/mol [4]
Purity ≥95%[4][5]
Appearance Light yellow to yellow solid[2]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[8]
Storage Temperature -20°C[8]

Applications

The unique trifunctional nature of this compound makes it a valuable tool for a variety of applications in biomedical research and drug development:

  • PROTAC Synthesis: This linker is widely used in the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2][3][10] The Fmoc-protected amine can be deprotected and coupled to an E3 ligase ligand, while the DBCO group can be reacted with an azide-modified target protein ligand.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody. The antibody, functionalized with an azide group, can be specifically conjugated to the DBCO-moiety of the linker which is already attached to a drug molecule.

  • Bioconjugation and Labeling: this compound is a versatile tool for the site-specific modification of biomolecules, including proteins, peptides, and nucleic acids.[4][5] For instance, it can be used to attach fluorescent dyes, biotin, or other reporter molecules to a biomolecule of interest for imaging or detection purposes.

  • Surface Functionalization: The DBCO group can be used to immobilize azide-modified biomolecules onto surfaces for applications in biosensors and microarrays.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • This compound

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in a minimal amount of DMF in a round-bottom flask under an inert atmosphere.

  • Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, and similar principles apply in solution-phase reactions.[11][12]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotection is typically complete within 30 minutes to 2 hours.[12][13]

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The resulting DBCO-PEG3-amine can be purified by flash column chromatography or used directly in the next step.

Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Molecule

This protocol details the conjugation of the deprotected linker to a molecule containing a carboxylic acid, for example, an E3 ligase ligand for PROTAC synthesis.

Materials:

  • DBCO-PEG3-amine (from Protocol 1)

  • Carboxylic acid-containing molecule (e.g., E3 ligase ligand) (1.0 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid-containing molecule and DBCO-PEG3-amine in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution.[4]

  • Stir the reaction mixture at room temperature for 4-6 hours.[4]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the DBCO-PEG3-amide-conjugate.[4]

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-containing conjugate and an azide-modified molecule.

Materials:

  • DBCO-PEG3-amide-conjugate (from Protocol 2) (1.0 equivalent)

  • Azide-modified molecule (e.g., target protein ligand) (1.1 equivalents)

  • Anhydrous DMSO

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the DBCO-PEG3-amide-conjugate and the azide-modified molecule in anhydrous DMSO.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent potential degradation of the DBCO group.[4]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, the final conjugate can be purified by preparative reverse-phase HPLC.[4]

Visualizations

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: Fmoc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A This compound B DBCO-PEG3-amine A->B Base-mediated elimination Reagent1 20% Piperidine in DMF Reagent1->A C DBCO-PEG3-amine E DBCO-PEG3-amide-Molecule 1 C->E D Molecule 1 (with -COOH) D->E Reagent2 HATU, DIPEA Reagent2->C F DBCO-PEG3-amide-Molecule 1 H Final Conjugate: Molecule 1-PEG3-Molecule 2 F->H Click Chemistry G Molecule 2 (with -N3) G->H

Caption: Synthetic workflow using this compound.

G cluster_0 PROTAC Synthesis Workflow start This compound deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Amide Coupling (HATU/DIPEA) deprotection->coupling spaac SPAAC Reaction coupling->spaac purification Purification (HPLC) spaac->purification final_protac Final PROTAC Molecule purification->final_protac e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->coupling target_ligand Target Protein Ligand (with -N3) target_ligand->spaac

Caption: Logical workflow for PROTAC synthesis.

G General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Spontaneous, No Catalyst

Caption: Mechanism of SPAAC reaction.

References

An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for DBCO-PEG3-amide-N-Fmoc, a key reagent in modern bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Functionality

This compound is a heterobifunctional linker designed for covalent bond formation with two different molecular entities. Its structure is comprised of three key functional components:

  • Dibenzocyclooctyne (DBCO): A sterically strained alkyne that enables rapid and highly specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG) Spacer: A three-unit PEG spacer (PEG3) enhances the solubility and bioavailability of the resulting conjugate. The hydrophilic nature of the PEG linker can also minimize steric hindrance and reduce aggregation.

  • Fmoc-protected Amine: The terminal amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be selectively removed using a mild base, typically a secondary amine like piperidine (B6355638), to reveal a primary amine. This primary amine can then be used for subsequent conjugation, often through the formation of a stable amide bond with a carboxylic acid.

Due to this modular design, this compound serves as a versatile building block for constructing complex biomolecular architectures.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the associated SPAAC reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms DBCO-Amine-PEG3-Fmoc, DBCO-NHCO-PEG3-Fmoc[1]
Molecular Formula C₄₂H₄₃N₃O₇[1]
Molecular Weight 701.81 g/mol [1]
Purity ≥95%[1][2]
Appearance Light yellow to yellow solid[3]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[4]

Table 2: Reaction Kinetics of DBCO with Azides (SPAAC)

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
DBCO Derivatives and Benzyl Azide~1.0Varies (solvent, temperature)[5]
Sulfo DBCO-amine and Model Azides0.27 - 1.22Various buffers (PBS, HEPES)[3]
DBCO-PEG5-Trastuzumab and Model Azides0.18 - 0.37HEPES & PBS buffers[6]

Experimental Protocols & Workflows

This section provides detailed methodologies for the key experimental steps involving this compound: Fmoc deprotection and the subsequent SPAAC reaction.

Fmoc Deprotection to Expose the Primary Amine

The removal of the Fmoc group is the initial step to enable conjugation at the amine terminus of the linker.

Protocol:

  • Dissolution: Dissolve the Fmoc-protected substrate in an appropriate solvent such as dimethylformamide (DMF).

  • Base Addition: Add a solution of 20-30% piperidine in DMF to the reaction mixture. A 2- to 5-fold molar excess of piperidine is typically sufficient.

  • Incubation: Stir the reaction at room temperature. The deprotection is usually complete within 30 minutes to 2 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with a suitable solvent or by precipitation of the product followed by washing.

Diagram: Fmoc Deprotection Workflow

Fmoc_Deprotection A This compound in DMF B Add 20% Piperidine in DMF A->B Base Addition C Incubate at RT (30 min - 2 hr) B->C Deprotection D Reaction Quenching & Work-up C->D Purification E DBCO-PEG3-NH2 D->E Final Product SPAAC_Workflow cluster_reactants Reactants A Molecule 1 (with DBCO group) C Mix in Buffer (e.g., PBS pH 7.4) A->C B Molecule 2 (with Azide group) B->C D Incubate at RT (4-12 hours) C->D Conjugation E Monitor Reaction (UV-Vis at 309 nm or LC-MS) D->E Analysis F Purify Conjugate (e.g., HPLC) E->F G Final Conjugate F->G

References

An In-depth Technical Guide to the Core Mechanism of Action of DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of DBCO-PEG3-amide-N-Fmoc, a heterobifunctional linker widely utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the function of each component of the molecule, presents quantitative data on its reactivity, provides detailed experimental protocols, and illustrates key mechanisms and workflows through diagrams.

Core Components and Their Mechanism of Action

This compound is a modular molecule designed for sequential and specific chemical ligations. Its functionality is derived from three key components: the Dibenzocyclooctyne (DBCO) group, the Polyethylene Glycol (PEG) linker, and the N-terminally protected amine with a Fluorenylmethyloxycarbonyl (Fmoc) group.

DBCO Group: The Engine of Copper-Free Click Chemistry

The DBCO moiety is a strained alkyne that serves as the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of modern bioconjugation due to its bioorthogonality, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1][2]

The mechanism of SPAAC involves a [3+2] cycloaddition between the strained triple bond of the DBCO group and an azide (B81097) (-N3) functional group. The inherent ring strain of the cyclooctyne (B158145) ring significantly lowers the activation energy of the reaction, obviating the need for a cytotoxic copper(I) catalyst that is required in traditional click chemistry (CuAAC).[3][4] The reaction is highly efficient, often achieving quantitative yields, and forms a stable triazole linkage.[3]

PEG3 Linker: The Solubility and Spacing Modulator

The triethylene glycol (PEG3) linker is a short, hydrophilic spacer that connects the DBCO group to the rest of the molecule. The inclusion of a PEG linker in bioconjugates offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the entire molecule and its subsequent conjugates, which is particularly beneficial for hydrophobic drugs or proteins.[5]

  • Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[5]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the in vivo half-life of a molecule by reducing renal clearance and protecting it from enzymatic degradation.[5]

  • Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it well-suited for in vivo applications.[5]

Fmoc-Protected Amine: A Gateway for Secondary Conjugation

The terminal primary amine of the linker is protected by an Fmoc group. The Fmoc group is a base-labile protecting group, stable under acidic conditions but readily cleaved by a weak base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[1][6]

The deprotection mechanism proceeds via a β-elimination pathway initiated by the abstraction of an acidic proton from the fluorenyl ring system by the base. This results in the formation of a dibenzofulvene-piperidine adduct and the free amine.[6][7] The release of the dibenzofulvene byproduct, which has a characteristic UV absorbance, can be used to monitor the progress of the deprotection reaction.[8] Once deprotected, the newly exposed amine is available for subsequent conjugation, typically through the formation of a stable amide bond with a carboxylic acid-containing molecule.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for designing and optimizing bioconjugation strategies.

DBCO-Azide Reaction Kinetics

The SPAAC reaction between DBCO and an azide is characterized by its rapid kinetics. The second-order rate constants for various cyclooctyne systems with benzyl (B1604629) azide are presented in the table below.

Cyclooctyne SystemSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO~0.1 - 1.0[8][9]
DIBO~0.3[10]
DIFO~0.04[10]
BARAC~0.9[10]

Table 1: Second-order rate constants for the reaction of various cyclooctynes with benzyl azide at room temperature.

Fmoc Deprotection Efficiency

The removal of the Fmoc group is a rapid and efficient process under standard conditions.

Base (in DMF)ConcentrationHalf-life (t½) of Fmoc DeprotectionReference
Piperidine20% (v/v)~6-7 seconds[6]
Morpholine50% (v/v)~1 minute[7]

Table 2: Half-life of Fmoc deprotection with different bases in DMF.

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-containing molecule to an azide-functionalized biomolecule.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free and azide-free buffer.

  • Anhydrous DMSO or DMF

  • Desalting column or HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

    • Prepare the azide-containing molecule in the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-containing molecule. A 1.5- to 3-fold molar excess of the DBCO reagent is recommended for protein labeling.[3]

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours to minimize degradation of sensitive biomolecules.[3][11]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.[12][13]

  • Purification:

    • Remove excess, unreacted DBCO reagent using a desalting column for proteins or by preparative HPLC for small molecules.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • Fmoc-protected conjugate from Protocol 1

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • DMF for washing.

  • DCM for washing (optional).

Procedure:

  • Resin Swelling (for solid-phase synthesis):

    • Swell the resin-bound Fmoc-protected peptide in DMF for at least 30 minutes.

  • Deprotection Reaction:

    • Treat the Fmoc-protected compound with the 20% piperidine in DMF solution.

    • For solid-phase synthesis, agitate the resin in the deprotection solution for an initial 1-3 minutes, drain, and then treat with a fresh portion of the solution for 10-15 minutes.[6] For solution-phase reactions, stir the mixture at room temperature.

  • Monitoring the Reaction:

    • The completion of the deprotection can be monitored by HPLC or by the Kaiser test for the presence of free primary amines on a solid support.[8]

  • Washing:

    • Thoroughly wash the product with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6] A final wash with DCM can be performed before drying.

Protocol 3: Amide Bond Formation

This protocol describes the conjugation of the deprotected amine to a carboxylic acid-containing molecule.

Materials:

  • Amine-containing molecule from Protocol 2

  • Carboxylic acid-containing molecule

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1.2 equivalents), HATU (1.5 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.[14]

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the amine-containing molecule (1 equivalent) to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.[14]

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final conjugate by preparative HPLC.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Mechanism of Fmoc deprotection using piperidine.

PROTAC_Synthesis_Workflow start Start with this compound spaac SPAAC Reaction (Protocol 1) start->spaac azide_ligand Azide-Functionalized Target Ligand azide_ligand->spaac intermediate This compound-Target Ligand Conjugate spaac->intermediate deprotection Fmoc Deprotection (Protocol 2) intermediate->deprotection amine_intermediate Amine-Functionalized Intermediate deprotection->amine_intermediate amide_coupling Amide Coupling (Protocol 3) amine_intermediate->amide_coupling e3_ligand Carboxylic Acid-Functionalized E3 Ligase Ligand e3_ligand->amide_coupling protac Final PROTAC Molecule amide_coupling->protac purification Purification & Characterization (HPLC, LC-MS) protac->purification

Experimental workflow for the synthesis of a PROTAC using this compound.

References

An In-Depth Technical Guide to the Synthesis and Characterization of DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of DBCO-PEG3-amide-N-Fmoc, a heterobifunctional linker integral to the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a key reagent in copper-free click chemistry.[1][2] Its structure incorporates three critical components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates rapid and specific covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.

  • Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker (PEG3) enhances the solubility of the molecule in aqueous solutions, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between conjugated molecules.

  • Fmoc-protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for its selective deprotection under basic conditions, enabling subsequent conjugation to other molecules of interest.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of a stable amide bond between DBCO-PEG3-amine and Fmoc-8-amino-3,6-dioxaoctanoic acid. This reaction requires the activation of the carboxylic acid group of the Fmoc-protected PEG linker.

Synthetic Pathway

The overall synthetic scheme involves a single-step amide coupling reaction.

Synthesis_Workflow Reactant1 DBCO-PEG3-amine Coupling Amide Coupling (HATU, DIPEA, DMF) Reactant1->Coupling Reactant2 Fmoc-8-amino-3,6-dioxaoctanoic acid Reactant2->Coupling Product This compound Coupling->Product Crude Product Purification Purification (RP-HPLC) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Amide Coupling

This protocol is based on established methods for amide bond formation using HATU as a coupling agent.[3]

Materials:

  • DBCO-PEG3-amine

  • Fmoc-8-amino-3,6-dioxaoctanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography (optional, for initial purification)

  • Reverse-phase HPLC system for purification

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-8-amino-3,6-dioxaoctanoic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve DBCO-PEG3-amine (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Add the DBCO-PEG3-amine solution to the activated Fmoc-linker solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is best purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

HPLC Conditions (General Guidance):

  • Column: C18 silica gel column.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

  • Gradient: A linear gradient of acetonitrile in water is typically used. For example, 5% to 95% acetonitrile over 30-60 minutes.[5]

  • Detection: UV absorbance at 254 nm and ~309 nm (for the DBCO moiety).[5]

  • Flow Rate: Dependent on the column dimensions.

The fractions containing the pure product are collected and lyophilized to yield this compound as a solid or oil.

Characterization

The identity, purity, and structural integrity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Characterization_Workflow Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS HPLC Analytical HPLC Synthesized_Product->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary
ParameterExpected Value
Molecular Formula C₄₁H₄₂N₄O₇
Molecular Weight 702.79 g/mol
Purity (by HPLC) >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the DBCO and Fmoc groups, typically in the range of 7.0-7.8 ppm.[3] The ethylene (B1197577) glycol protons of the PEG spacer should appear as a multiplet around 3.6 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the alkyne carbons of the DBCO moiety and the carbonyl carbons of the amide and carbamate (B1207046) groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the synthesized compound. A single major peak should be observed, and the purity is calculated based on the peak area.

Applications

This compound is a versatile linker used in various bioconjugation applications, including:

  • PROTAC Synthesis: It serves as a component of the linker connecting the target protein binder and the E3 ligase ligand in PROTACs.

  • Antibody-Drug Conjugate (ADC) Development: The DBCO moiety can be used to attach a cytotoxic payload to an azide-modified antibody.

  • Peptide and Protein Labeling: For applications in proteomics and cellular imaging.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should optimize the described protocols based on their specific experimental requirements and available instrumentation.

References

An In-depth Technical Guide to DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the bifunctional linker DBCO-PEG3-amide-N-Fmoc, detailing its chemical properties, applications in bioconjugation, and relevant experimental protocols. This molecule is a cornerstone in the field of chemical biology and targeted therapeutics, serving as a versatile tool for covalently linking biomolecules.

Introduction: The Architecture of a Versatile Linker

This compound is a sophisticated chemical linker designed for multi-step bioconjugation strategies. Its utility stems from its heterobifunctional nature, featuring three key components:

  • Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a form of "click chemistry" that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

  • PEG3 Spacer: A short polyethylene (B3416737) glycol chain consisting of three ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated partners.[1][2]

  • Fmoc-Protected Amine: The molecule contains a terminal primary amine that is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a wide range of conditions but can be selectively removed under mild basic conditions (e.g., using piperidine) to reveal the amine. This amine can then be used for subsequent conjugation, typically to a carboxyl group on a target molecule.[1]

This modular design allows for a controlled, sequential approach to building complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).[3]

Core Physicochemical Properties

The quantitative properties of this compound are critical for experimental design, including reaction stoichiometry and analytical characterization. These properties are summarized below.

PropertyValueSource
Molecular Weight 701.82 g/mol [4]
Alternate MW Value 701.81 g/mol [1]
Chemical Formula C₄₂H₄₃N₃O₇[1]
Purity ≥95%[1][4]
Solubility Soluble in DMF, DMSO, DCM, THF, Acetonitrile[2]

Logical and Experimental Workflow

The primary application of this compound is in two-stage conjugation reactions. The workflow involves the deprotection of the Fmoc group followed by two distinct conjugation steps.

G cluster_0 Step 1: Fmoc Deprotection & First Conjugation cluster_1 Step 2: Strain-Promoted Click Chemistry (SPAAC) mol1 DBCO-PEG3-NH-Fmoc mol2 DBCO-PEG3-NH2 (Deprotected Linker) mol1->mol2 Deprotection reagent1 Piperidine (B6355638) (Base) reagent1->mol1 mol4 DBCO-PEG3-NH-CO-Molecule A mol2->mol4 mol3 Molecule A (e.g., Protein, Drug) with -COOH group mol3->mol4 Amide Bond Formation reagent2 EDC / NHS (Activation) reagent2->mol3 Activates -COOH mol5 Molecule B (e.g., Antibody, Fluorophore) with Azide (-N3) group mol6 Final Conjugate: Molecule A-Linker-Molecule B mol4->mol6 SPAAC Reaction mol5->mol6

Caption: A two-stage bioconjugation workflow using this compound.

Key Experimental Protocols

The following sections provide generalized protocols for the key steps in utilizing this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

This procedure unmasks the primary amine, making it available for conjugation.

  • Dissolution: Dissolve the this compound linker in a suitable organic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF to the linker solution. A typical ratio is 1:4 (v/v) of the piperidine solution to the linker solution.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Removal of Reagents: After completion, the piperidine and Fmoc byproducts are typically removed by evaporation under vacuum or by precipitation of the product followed by washing. The resulting DBCO-PEG3-amine is often used immediately in the next step.

This protocol describes the formation of a stable amide bond between the deprotected linker and a target molecule containing a carboxyl group.

  • Activation of Carboxyl Group: Dissolve the target molecule (Molecule A) in an appropriate buffer (e.g., MES buffer, pH 6.0). Add a 5 to 10-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This converts the carboxyl groups into reactive NHS-esters.

  • Conjugation: Add the deprotected DBCO-PEG3-amine linker to the activated molecule solution. A 10 to 20-fold molar excess of the linker over the target molecule is commonly used.

  • Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the nature of the conjugated molecule.

This is the final "click" reaction step to attach the second molecule.

  • Preparation: Dissolve the DBCO-functionalized intermediate (from section 4.2) and the azide-functionalized molecule (Molecule B) in a suitable reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Reaction: Mix the two components. A 1.5 to 5-fold molar excess of one component may be used to drive the reaction to completion, depending on which molecule is more precious.

  • Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature, or for longer periods (12-24 hours) at 4°C. The reaction is typically efficient and high-yielding.

  • Final Purification: Purify the final conjugate using a suitable chromatography method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials. The final product should be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation.

References

DBCO-PEG3-amide-N-Fmoc solubility properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide has been developed for researchers, scientists, and drug development professionals, focusing on the solubility properties of DBCO-PEG3-amide-N-Fmoc.

Introduction to this compound

This compound is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery.[1] It incorporates three key functional components: a Dibenzocyclooctyne (DBCO) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This strategic design facilitates its use in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] The PEG spacer enhances the molecule's flexibility and solubility, while the Fmoc group provides a protective measure for the amine, which can be selectively removed under basic conditions.[1] This molecule is also utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[2]

Physicochemical Properties

The solubility of this compound is a critical factor for its application in both aqueous and organic media. The inclusion of a PEGylated spacer significantly increases the hydrophilicity of DBCO-containing reagents.[3][4]

Qualitative Solubility

This compound is generally soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5][6] For applications in aqueous solutions, a standard procedure involves initially dissolving the compound in a water-miscible organic solvent like DMSO or DMF, followed by dilution into the desired aqueous buffer.[7][8] The PEG3 spacer is a key structural feature that enhances the molecule's solubility.[1]

Quantitative Solubility Data
CompoundSolventSolubilityReference
DBCO-PEG4-NHS esterAqueous BuffersUp to 1.5 mM[5]
DBCO-PEG4-NHS esterAqueous BuffersUp to 5.5 mM[7]
DBCO-PEG-NHSWater, Ethanol, Chloroform, DMSO10 mg/mL[5]
DBCO-PEG4-acidDMSO≥ 100 mg/mL[5]
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM[7]
DBCO-NHCO-PEG4-acidDMSO, DMF, DCMSoluble[5]

Experimental Protocols

The following is a generalized experimental protocol for determining the aqueous solubility of DBCO-PEGylated compounds, which can be adapted for this compound. This method is based on the principle of creating a saturated solution and quantifying the dissolved compound using High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube.

    • Add a defined volume of PBS (e.g., 1 mL).

    • Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.[5]

  • Sample Preparation:

    • After incubation, centrifuge the tube to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations in the mobile phase.

    • Inject the filtered supernatant and the standard solutions into the HPLC system.

    • Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

Application Workflows & Signaling Pathways

This compound is a versatile tool in bioconjugation, particularly in the synthesis of modified peptides and their subsequent use in creating antibody-drug conjugates (ADCs) or other targeted constructs.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Bioconjugation (SPAAC) Resin Solid Support (Resin) Fmoc_AA Couple Fmoc-protected Amino Acid Resin->Fmoc_AA Start Deprotection Fmoc Deprotection (Base) Fmoc_AA->Deprotection Deprotection->Fmoc_AA Repeat for Peptide Chain DBCO_Linker Couple DBCO-PEG3 -amide-N-Fmoc Deprotection->DBCO_Linker Cleavage Cleavage from Resin & Side-chain Deprotection DBCO_Linker->Cleavage Peptide DBCO-Modified Peptide Cleavage->Peptide SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Peptide->SPAAC Azide_Molecule Azide-Modified Molecule (e.g., Antibody) Azide_Molecule->SPAAC Conjugate Final Bioconjugate (e.g., ADC) SPAAC->Conjugate

Caption: Workflow for peptide modification and bioconjugation.

The diagram above illustrates a typical workflow involving this compound. Initially, a peptide is synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] The this compound is then coupled to the N-terminus or a side chain of the peptide. Following cleavage from the resin, the resulting DBCO-modified peptide can be conjugated to an azide-modified molecule (such as an antibody, drug, or imaging agent) via a highly efficient and biocompatible SPAAC reaction.[3]

G cluster_info Functional Component Properties DBCO_PEG3_Fmoc DBCO (Dibenzocyclooctyne) PEG3 Spacer Amide Bond Fmoc-Protected Amine DBCO_info Reacts with azides via copper-free click chemistry (SPAAC). DBCO_PEG3_Fmoc:f0->DBCO_info PEG_info Enhances hydrophilicity and provides a flexible spacer. DBCO_PEG3_Fmoc:f1->PEG_info Amide_info Stable chemical linkage. DBCO_PEG3_Fmoc:f2->Amide_info Fmoc_info Base-labile protecting group for the amine, enabling selective deprotection. DBCO_PEG3_Fmoc:f3->Fmoc_info

Caption: Key functional components of this compound.

This diagram highlights the distinct functional parts of the this compound molecule and their respective roles. The DBCO moiety serves as the reactive handle for azide (B81097) conjugation, the PEG spacer improves solubility and reduces steric hindrance, the amide bond provides a stable connection, and the Fmoc-protected amine allows for controlled and specific coupling during synthesis.[1][4]

References

The Cornerstone of Bioorthogonal Ligation: An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount. The evolution of click chemistry has revolutionized this field, and at the forefront of this innovation are dibenzocyclooctyne (DBCO) linkers. These molecules are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction enables the covalent joining of molecules in complex biological environments without the need for cytotoxic catalysts, making it an invaluable tool in research and drug development.[1]

This technical guide provides a comprehensive overview of the core principles of copper-free click chemistry utilizing DBCO linkers, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding.

Core Principles and Advantages of DBCO-Mediated Bioconjugation

The utility of DBCO linkers stems from a unique combination of high reactivity and stability, making them ideal for a wide array of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[1]

Biocompatibility and Bioorthogonality: The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][2] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells. The DBCO group and the azide (B81097) group are highly selective for each other, even in the presence of other reactive functional groups like amines, thiols, and carboxyls, ensuring precise and targeted conjugation.[1]

Rapid Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics.[1] This strain-promoted nature allows for efficient conjugation at low concentrations and under mild, physiological conditions, such as neutral pH and ambient or body temperature, in aqueous environments.[1] Reactions can often proceed to completion in under five minutes, resulting in high yields of the stable triazole product.[1]

High Efficiency and Yield: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to a quantitative yield.[1] This high degree of conversion is critical in applications where the stoichiometry of the final conjugate needs to be precisely controlled, such as in the development of ADCs where the drug-to-antibody ratio (DAR) is a key determinant of efficacy and toxicity.[1]

Stability of Linker and Conjugate: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[1] Once the reaction occurs, it forms a stable triazole linkage, ensuring the integrity of the bioconjugate under physiological conditions.[1] While DBCO-functionalized molecules can be stored, it is noted that the reactivity of the DBCO group can decrease over time due to oxidation and hydration, with a reported loss of about 3-5% reactivity over four weeks when stored at 4°C or -20°C.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.

Table 1: Reaction Conditions for DBCO-Mediated Bioconjugation

ParameterValueConditions/NotesSource(s)
Molar Excess (DBCO-NHS ester to Antibody)5-30 foldRoom Temperature, 30-60 min[1]
Molar Excess (Azide-modified molecule to DBCO-Antibody)1.5-4 fold4°C to 37°C, 2-24 hours[1]
Reaction Time (SPAAC)< 5 min to overnightDependent on concentration and reactants[1]
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)[1]

Table 2: Stability and Physicochemical Properties of DBCO Linkers

PropertyValueConditions/NotesSource(s)
DBCO Stability (on IgG)~3-5% loss of reactivity4 weeks at 4°C or -20°C[1]
DBCO Absorbance Maximum~309-310 nmUseful for determining the degree of labeling[4][5]
SolubilityVariesCan be enhanced with PEG spacers[2][6]

Table 3: Comparative Second-Order Rate Constants of Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source(s)
DBCO~0.1[7]
BCN0.14[7]
DIBO0.17[7]
DIFO0.076[7]

Visualizing the Chemistry and Workflow

To better understand the chemical transformation and the experimental steps involved, the following diagrams have been generated.

G Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product DBCO DBCO (Dibenzocyclooctyne) (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition Azide Azide-containing Molecule Azide->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G Experimental Workflow for Antibody-Drug Conjugation using DBCO Linker cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Copper-Free Click Reaction cluster_step3 Step 3: Final Purification and Analysis A1 Prepare Antibody Solution (amine-free buffer) A3 Conjugation Reaction (Add DBCO-NHS to Antibody) A1->A3 A2 Prepare DBCO-NHS Ester Solution (in DMSO) A2->A3 A4 Purify DBCO-labeled Antibody (e.g., Desalting Column) A3->A4 B2 Incubate DBCO-Antibody with Azide-Drug A4->B2 B1 Prepare Azide-modified Drug B1->B2 C1 Purify Final ADC Conjugate (e.g., Chromatography) B2->C1 C2 Characterize ADC (e.g., HPLC, Mass Spec, UV-Vis) C1->C2

Caption: A generalized workflow for creating an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Part 1: Labeling of an Antibody with a DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[4] If necessary, perform a buffer exchange.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1]

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][8]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[6]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[4]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[4][5]

Part 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule (e.g., a drug, a fluorescent dye).

Materials:

  • Purified DBCO-labeled antibody

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the azide-containing molecule in a compatible buffer.

  • Click Reaction:

    • Add the azide-containing molecule to the DBCO-labeled antibody solution. A 1.5 to 4-fold molar excess of the azide-containing molecule over the DBCO-antibody is recommended.[1]

    • Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[6] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Final Conjugate: Remove the excess azide-containing molecule and any unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[6]

  • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.

Applications in Research and Drug Development

The unique properties of copper-free click chemistry have led to its widespread adoption across numerous scientific disciplines:

  • Bioconjugation: This is the most prominent application, enabling the site-specific labeling of biomolecules like proteins, antibodies, carbohydrates, and lipids with various probes, tags, or therapeutic agents.[2]

  • Antibody-Drug Conjugates (ADCs): Copper-free click chemistry is increasingly used in the synthesis of ADCs, allowing for the precise and controlled attachment of cytotoxic drugs to antibodies. This leads to more homogeneous and effective drug products with reduced off-target toxicity.[2]

  • PROTACs (PROteolysis TArgeting Chimeras): DBCO-containing linkers are employed in the synthesis of PROTACs, which are designed to selectively degrade target proteins.[6]

  • Molecular Imaging: Fluorescent or radioisotopic labels can be conjugated to biomolecules in vitro, in live cells, or even in vivo for various imaging modalities, providing insights into biological processes.[2]

  • Materials Science: These reactions are utilized in the synthesis of advanced polymers, hydrogels, and other biomaterials with tailored properties for tissue engineering and drug encapsulation.[2][9]

Conclusion

Copper-free click chemistry, particularly through the use of DBCO linkers in SPAAC reactions, has revolutionized the field of bioconjugation. Its biocompatibility, high selectivity, rapid kinetics, and efficiency have made it an indispensable tool for researchers, scientists, and drug development professionals. By providing a robust and versatile method for covalently linking molecules in complex biological systems, DBCO-mediated click chemistry continues to drive innovation in fundamental research and the development of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to the Role of PEG3 Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This technology enables the creation of sophisticated constructs like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and labeled diagnostic agents. The linker, or spacer, that connects the molecular components is not merely a passive bridge; it is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic properties.[1][2]

Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable.[3] A short, discrete PEG spacer, such as a tri-ethylene glycol (PEG3) unit, offers a unique combination of properties that address common challenges in bioconjugate design.

Core Properties of the PEG3 Spacer

The PEG3 spacer is a monodisperse compound with a defined chain length, distinguishing it from polydisperse PEG polymers. This precise structure provides consistency in the final bioconjugate. Its key properties include:

  • Hydrophilicity: The repeating ether units of the PEG3 chain are hydrophilic, which significantly enhances the water solubility of the bioconjugate.[4][5] This is particularly crucial when conjugating hydrophobic payloads, such as cytotoxic drugs in ADCs, as it helps prevent aggregation and improves stability in aqueous buffers.[4][6]

  • Flexibility and Steric Hindrance Reduction: The PEG3 chain is highly flexible, acting as a versatile spacer that can minimize steric hindrance between the conjugated molecules.[3][5] This flexibility allows large biomolecules, like antibodies, to maintain their native conformation and binding affinity after conjugation.[7]

  • Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material.[5][8] Incorporating a PEG3 spacer can help shield the attached payload from the immune system, potentially reducing the immunogenicity of the entire conjugate.[][10]

  • Defined Length: As a discrete molecule, the PEG3 spacer provides precise spatial control, allowing for the optimization of the distance between the conjugated partners. This is critical for applications like PROTACs, where the linker must orient two large proteins (the target and an E3 ligase) to form a productive ternary complex.[2][11]

Quantitative Impact of PEG3 Spacers

The inclusion of a PEG3 spacer can have a measurable impact on the physicochemical and biological properties of a bioconjugate. While data often compares different PEG lengths, the principles highlight the spacer's role.

PropertyObservation with PEG SpacerQuantitative ExampleReference
Solubility / Hydrophilicity Increased hydrophilicity with increasing PEG length.A ⁶⁸Ga-labeled bombesin (B8815690) analog with a PEG6 spacer showed the highest hydrophilicity (LogD = -2.50 ± 0.09) compared to a PEG2 analog (LogD = -2.27 ± 0.07).[12][12][13]
Pharmacokinetics (PK) Reduced hepatic uptake and improved in vivo kinetics.A ⁶⁸Ga-NOTA-RM26 bombesin analog with a PEG3 spacer demonstrated lower liver uptake in normal mice compared to analogs with other PEG lengths.[13][14][13][14]
Binding Affinity Can be maintained or slightly altered depending on the system.The addition of a PEG spacer to an aptamer-amphiphile improved binding affinity relative to hydrophobic alkyl spacers, though it did not fully restore the affinity of the free aptamer.[15][15]
Aggregation Reduced aggregation of conjugates, especially with hydrophobic payloads.In a study of Trastuzumab-MMAD conjugates, a longer PEG8 spacer was associated with increased aggregation compared to a shorter PEG2 spacer, suggesting an optimal length is crucial.[13][4][13]

Experimental Workflows and Methodologies

PEG3 spacers are incorporated into bioconjugates using heterobifunctional linkers, which possess two different reactive groups. The choice of reactive groups dictates the conjugation strategy.

General Workflow for Bioconjugation

The following diagram illustrates a generalized workflow for creating a bioconjugate, such as an Antibody-Drug Conjugate (ADC), using a PEG3 linker.

G cluster_0 Preparation & Synthesis cluster_1 Reaction & Purification cluster_2 Analysis a 1. Biomolecule Preparation p1 a->p1 b 2. Linker-Payload Synthesis b->p1 c 3. Activation (e.g., NHS Ester) d 4. Conjugation Reaction (Antibody + Activated Linker) c->d Activated Drug-Linker e 5. Purification (e.g., SEC, HPLC) d->e Crude Conjugate f 6. Characterization (e.g., LC-MS, UV-Vis) e->f Purified Conjugate p1->c Drug-PEG3-COOH p2

General workflow for bioconjugate synthesis using a PEG3 linker.

Detailed Experimental Protocols

Protocol 1: Amine-to-Sulfhydryl Conjugation using a Maleimide-PEG3-NHS Ester Linker

This two-step protocol is common for linking an antibody (using lysine (B10760008) amines) to a payload that has a free sulfhydryl group.

Materials:

  • Antibody: 5-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Maleimide-PEG3-NHS Ester: Dissolved immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[16]

  • Sulfhydryl-containing payload.

  • Reducing agent (optional, for antibodies): TCEP (tris-carboxyethylphosphine).

  • Conjugation Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, with 5-10 mM EDTA.

  • Desalting columns.

Methodology:

Step A: Antibody Modification with the Linker

  • Preparation : Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2).[16]

  • Reaction : Add a 10- to 20-fold molar excess of the freshly prepared Maleimide-PEG3-NHS Ester solution to the antibody solution. The final concentration of organic solvent should not exceed 10% to maintain protein integrity.[17]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[16]

  • Purification : Remove excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.0).[16]

Step B: Conjugation to Sulfhydryl-Payload

  • Payload Preparation : Ensure the payload has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using TCEP.

  • Reaction : Immediately add the sulfhydryl-containing payload to the purified, maleimide-activated antibody.

  • Incubation : Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[18]

  • Purification : Purify the final antibody-payload conjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol is used for linking a biomolecule containing an azide (B81097) group to a payload containing a terminal alkyne, using a PEG3 spacer as part of one of the molecules.

Materials:

  • Azide-PEG3-functionalized biomolecule (e.g., protein).

  • Alkyne-functionalized payload.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water).[19]

  • Ligand: THPTA or TBTA stock solution (e.g., 200 mM in water or DMSO/tBuOH).[19][20]

  • Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[19]

  • Reaction Buffer: PBS or Tris buffer, pH 7-8.

Methodology:

  • Catalyst Preparation : In a microfuge tube, mix the CuSO₄ solution with the ligand solution (a 1:2 molar ratio is common for Cu:THPTA) and incubate for several minutes.[19][20]

  • Reaction Mixture : In a separate tube, combine the azide-functionalized biomolecule and a molar excess (e.g., 4-50 equivalents) of the alkyne-functionalized payload in the reaction buffer.[19]

  • Initiation : Add the pre-mixed copper/ligand catalyst to the reaction mixture.

  • Reduction : Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.[19]

  • Incubation : Incubate at room temperature for 30-60 minutes. The reaction is often quantitative and rapid.[19][21]

  • Purification : Purify the final conjugate using desalting columns, dialysis, or chromatography to remove copper, excess reagents, and unreacted payload.

Applications in Drug Development

Application 1: Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets tumor-specific antigens.[22] The PEG3 spacer plays a vital role by enhancing the solubility and stability of the ADC, especially when the drug payload is hydrophobic.[6] This allows for the creation of ADCs with a higher drug-to-antibody ratio (DAR) without causing aggregation, which can lead to improved therapeutic efficacy.[10][22]

G Antibody Monoclonal Antibody (mAb) Linker Cleavable or Non-cleavable Linker Antibody->Linker ADC Antibody-Drug Conjugate (ADC) Antibody->ADC PEG3 PEG3 Spacer Linker->PEG3 Linker->ADC Payload Cytotoxic Payload PEG3->Payload PEG3->ADC Payload->ADC

Structure of an Antibody-Drug Conjugate (ADC) incorporating a PEG3 spacer.
Application 2: PROteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] The linker is a critical component that determines the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[2] PEG3 is an ideal linker component because its defined length and flexibility can be optimized to facilitate this crucial protein-protein interaction, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[11][23]

G TargetBinder Target Protein (POI) Binder p1 TargetBinder->p1 E3Binder E3 Ligase Binder E3Binder->p1 PEG3Linker PEG3 Linker PROTAC PROTAC Molecule PEG3Linker->PROTAC Forms p1->PEG3Linker

Logical components of a PROTAC molecule featuring a PEG3 linker.

The diagram below illustrates the mechanism of action for a PROTAC.

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

Mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The PEG3 spacer is a small but powerful component in the bioconjugation toolkit. Its unique combination of hydrophilicity, flexibility, biocompatibility, and defined length allows researchers to overcome significant challenges in the design of advanced therapeutics and diagnostics. By improving solubility, reducing aggregation, minimizing steric hindrance, and enabling precise spatial control, the PEG3 spacer is instrumental in optimizing the performance and developability of complex bioconjugates like ADCs and PROTACs. A thorough understanding of its properties and the associated conjugation methodologies is essential for professionals in the field of drug development.

References

An In-depth Technical Guide on the Core Function of the Fmoc Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is attributable to its unique cleavage conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkages commonly employed. This orthogonality allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without compromising the integrity of other protecting groups.[1] This guide delves into the core function of the Fmoc group, its reaction mechanisms, and provides detailed protocols for its application.

The Orthogonal Strategy in Peptide Synthesis

The elegance of Fmoc chemistry lies in its three-step, repetitive, and orthogonal synthesis cycle, making it highly suitable for automation.[2] The process begins with the coupling of an Nα-Fmoc-protected amino acid to a resin-bound growing peptide chain that has a free N-terminus. The cycle is completed by the removal of the Fmoc group, which regenerates the free N-terminus, ready for the next coupling reaction. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA).[2][3]

Reaction Mechanisms

1. Fmoc Protection of Amino Acids:

The Fmoc group is typically introduced to the α-amino group of an amino acid using reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4] Fmoc-OSu is often favored due to its greater stability and reduced likelihood of side reactions.[1]

2. Fmoc Deprotection (Cleavage):

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5] A weak base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 carbon of the fluorenyl ring. This initiates an elimination cascade, leading to the formation of a dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free amine of the peptide.[6] The piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct and driving the reaction to completion.[1][6]

A significant advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301-302 nm, and by measuring the absorbance of the cleavage solution, one can quantify the completion of the deprotection reaction.[1][7]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is highly dependent on the kinetics of the deprotection and coupling steps. The following tables summarize key quantitative data.

Table 1: Kinetics of Fmoc Deprotection with Piperidine

Base (in DMF)Concentration (% v/v)Half-life (t½) of Fmoc-Val deprotection
Piperidine20%~6-7 seconds[1]
Piperidine5%~10.4 minutes[7]

This data highlights the significant impact of piperidine concentration on the rate of Fmoc removal.

Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

Coupling ReagentActivation TimeCoupling Time (for difficult sequences)Relative Efficiency
HBTU/HOBt~2 minutes15-60 minutesHigh
HATU/HOAt<2 minutes5-20 minutesVery High[8]
PyBOP~2 minutes15-60 minutesHigh
DIC/HOBt~10 minutes1-4 hoursModerate

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HOAt: 1-Hydroxy-7-azabenzotriazole, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIC: N,N'-Diisopropylcarbodiimide.

Key Experimental Protocols

Protocol 1: Nα-Fmoc Protection of an Amino Acid (e.g., Alanine)

Materials:

  • L-Alanine

  • 10% aqueous sodium carbonate solution

  • Dioxane

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ice bath

Methodology:

  • Dissolve L-Alanine in the 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve one equivalent of Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed overnight at room temperature.

  • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.

  • While cooling in an ice bath, acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate of Fmoc-Ala-OH will form.[1]

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum. A typical yield for this reaction is over 90%.[1]

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).[3]

Materials:

  • Peptide-resin with a free Nα-Fmoc group

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

Methodology:

1. Resin Swelling:

  • Swell the resin in DMF for at least 30 minutes.[9]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and mix for 3 minutes.[1]

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[1]

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (typically 3-5 equivalents) and a slightly lower equivalent of the coupling reagent (e.g., HBTU) in DMF.

  • Add DIPEA (typically 2 equivalents relative to the amino acid) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times), DCM (3 times), and Methanol (3 times).[1] The resin is now ready for the next coupling cycle.

Protocol 3: Peptide Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[3]

  • Cold diethyl ether

Methodology:

  • Add the cleavage cocktail to the dry peptide-resin.

  • Stir or agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.[1]

  • Dry the crude peptide under a stream of nitrogen or argon gas. The peptide is now ready for purification, typically by reverse-phase HPLC.[1]

Diagrams of Key Processes

Fmoc_Protection cluster_reactants Reactants AminoAcid Amino Acid (H2N-CHR-COOH) FmocAminoAcid Fmoc-Protected Amino Acid (Fmoc-NH-CHR-COOH) AminoAcid->FmocAminoAcid FmocOSu Fmoc-OSu (or Fmoc-Cl) FmocOSu->FmocAminoAcid Base Base (e.g., Na2CO3) Base->FmocAminoAcid Catalyst Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate FmocPeptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate1 DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Dibenzofulvene Dibenzofulvene (DBF) Intermediate1->Dibenzofulvene CarbamicAcid Carbamic Acid Intermediate Intermediate1->CarbamicAcid Dibenzofulvene->DBF_Adduct + Piperidine FreeAmine H2N-Peptide (Free Amine) CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 SPPS_Workflow Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA (HBTU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Repeat Repeat Cycle? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage No

References

Methodological & Application

Application Note and Protocol: Bioconjugation Utilizing DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation is a cornerstone of modern chemical biology, enabling the creation of complex molecular tools for diagnostics, therapeutics, and fundamental research.[1] A key strategy in this field is the use of heterobifunctional linkers to covalently connect different molecular entities. DBCO-PEG3-amide-N-Fmoc is a versatile linker designed for multi-step conjugation strategies.[2][3] It features a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine.[4][5]

The Fmoc protecting group allows for controlled, sequential conjugation.[6] It remains stable under various conditions but can be selectively removed with a mild base to reveal a primary amine.[6] This amine can then be coupled to a molecule of interest, for instance, via an amide bond with a carboxylic acid. The exposed DBCO group is then available for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-functionalized molecule.[7][8] This copper-free click chemistry is ideal for biological applications due to its high specificity and biocompatibility, as it avoids the cytotoxicity associated with copper catalysts.[7][9]

This document provides detailed protocols for the deprotection of the Fmoc group, subsequent conjugation of the linker, and the final SPAAC reaction, along with methods for purification and characterization.

Chemical Properties and Structure

This compound is a key reagent for researchers looking to implement SPAAC chemistry in their bioconjugation workflows. Its structure is optimized for creating stable conjugates with enhanced solubility.

PropertyValue
Chemical Formula C₄₂H₄₃N₃O₆
Molecular Weight 701.82 g/mol [3]
Purity >95%
Physical Form Solid or oil
Solubility Soluble in organic solvents like DMSO, DMF, DCM[5]
Storage Store at -20°C[5]

Principle of Reaction and Experimental Workflow

The bioconjugation process using this compound is a sequential, three-stage process. First, the Fmoc group is removed. Second, the newly exposed amine is conjugated to a target molecule. Finally, the DBCO group is reacted with an azide-containing partner molecule.

G A This compound B Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) A->B C DBCO-PEG3-amine B->C D Conjugation to Biomolecule 1 (e.g., Protein with -COOH via EDC/NHS) C->D E DBCO-PEG3-Biomolecule 1 D->E F SPAAC Reaction with Azide-Functionalized Biomolecule 2 E->F G Final Bioconjugate F->G

Caption: Overall experimental workflow for bioconjugation.

The core of this linker's utility lies in two key reactions: Fmoc deprotection and the SPAAC reaction.

G cluster_0 Fmoc Deprotection cluster_1 SPAAC Reaction A Fmoc-NH-Linker C H₂N-Linker (Deprotected) A->C + B Piperidine B->C D DBCO-Linker F Stable Triazole Conjugate D->F + E N₃-Biomolecule E->F

Caption: Key reactions in the bioconjugation process.

Experimental Protocols

This protocol describes the removal of the Fmoc protecting group to yield the free amine.

Materials and Reagents:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • LC-MS system for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DMF to a concentration of 10-50 mg/mL in a flask under an inert atmosphere (e.g., argon).

  • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

  • Add the 20% piperidine solution to the linker solution. A 2-5 fold molar excess of piperidine is typically sufficient.

  • Stir the reaction at room temperature.[6]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[10]

  • Upon completion, precipitate the deprotected product, DBCO-PEG3-amine, by adding the reaction mixture dropwise to cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and wash the pellet with cold ether 2-3 times to remove residual piperidine and byproducts.

  • Dry the final product under vacuum. The resulting DBCO-PEG3-amine can be used immediately in the next step.[11]

This protocol details the conjugation of the deprotected linker to a protein or other molecule containing a carboxylic acid group.

Materials and Reagents:

  • DBCO-PEG3-amine (from Protocol 1)

  • Carboxylic acid-containing molecule (e.g., protein, small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[12]

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the appropriate amine-free buffer. For proteins, a concentration of 1-10 mg/mL is common.[9]

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Add EDC (1.5-5 equivalents) and NHS (1.5-5 equivalents) to the carboxylic acid-containing molecule solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Dissolve the DBCO-PEG3-amine in a minimal amount of DMSO and add it to the activated molecule solution. A 10-20 fold molar excess of the linker relative to the target molecule is a good starting point.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if necessary.

  • Purify the resulting DBCO-labeled molecule using SEC (desalting column) or dialysis to remove unreacted linker and coupling reagents.[12][13]

This protocol describes the final copper-free click reaction.

Materials and Reagents:

  • DBCO-labeled molecule (from Protocol 2)

  • Azide-functionalized molecule (e.g., peptide, oligonucleotide, fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[9][14]

  • HPLC and Mass Spectrometry systems for analysis

Procedure:

  • Dissolve the DBCO-labeled molecule and the azide-functionalized molecule in the reaction buffer.

  • Mix the two solutions. A slight molar excess (1.5-5 equivalents) of one reactant is often used to drive the reaction to completion.[7]

  • Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the concentration and reactivity of the substrates.[7][14]

  • Monitor the formation of the final conjugate by HPLC, SDS-PAGE (for proteins), or mass spectrometry.

  • Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, reverse-phase HPLC, or affinity chromatography) to remove any unreacted starting materials.[12]

Data Presentation and Characterization

Quantitative analysis is crucial for confirming successful conjugation. The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

DOL Calculation: The DBCO group has a characteristic absorbance maximum around 309 nm (ε ≈ 12,000 L mol⁻¹ cm⁻¹), while proteins typically absorb at 280 nm.[15][16]

ParameterMeasurement
A₂₈₀ Absorbance of the conjugate solution at 280 nm
A₃₀₉ Absorbance of the conjugate solution at 309 nm
ε_protein Molar extinction coefficient of the protein at 280 nm
ε_DBCO Molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹)
CF₂₈₀ Correction factor for DBCO absorbance at 280 nm (~0.22)

Formula for DOL: Protein Concentration (M) = (A₂₈₀ - (A₃₀₉ × CF₂₈₀)) / ε_protein DBCO Concentration (M) = A₃₀₉ / ε_DBCO DOL = DBCO Concentration / Protein Concentration

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Fmoc Deprotection Insufficient piperidine or reaction time.Increase piperidine concentration or extend reaction time. Monitor with LC-MS.
Low Amide Coupling Yield Inefficient activation of carboxylic acid. Presence of primary amines in the buffer. Hydrolysis of EDC/NHS.Use fresh EDC/NHS solutions. Ensure the buffer is amine-free (e.g., PBS, MES). Optimize the molar ratio of coupling reagents.
Low SPAAC Reaction Efficiency Low concentration of reactants. Steric hindrance.Increase the concentration of one or both reactants. Increase reaction time or temperature (up to 37°C).
Precipitation of Conjugate Hydrophobicity of the DBCO linker or attached molecules. High degree of labeling.Include organic co-solvents (e.g., up to 20% DMSO).[9] Optimize the molar excess of the linker to control the DOL.
Low Recovery After Purification Non-specific binding to chromatography resin. Aggregation of the conjugate.Choose an appropriate purification method (e.g., SEC for large proteins).[15] Ensure buffer conditions are optimal to maintain protein stability.

References

Application Notes and Protocols for DBCO-PEG3-amide-N-Fmoc in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of DBCO-PEG3-amide-N-Fmoc, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This linker facilitates the precise, site-specific conjugation of payloads to antibodies through strain-promoted azide-alkyne cycloaddition (SPAAC), a form of click chemistry.

Introduction to this compound in ADC Development

This compound is a key reagent in the construction of next-generation ADCs. Its structure incorporates three essential components:

  • A Dibenzocyclooctyne (DBCO) group, which enables copper-free click chemistry with azide-modified antibodies. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, preserving the integrity of the antibody.[1][2][3][4][5]

  • A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, which enhances the solubility and stability of the resulting ADC, reduces aggregation, and minimizes steric hindrance.[][7][8]

  • An Fmoc-protected amine , which provides a reactive handle for the attachment of a cytotoxic payload after deprotection. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is stable during the antibody conjugation step and can be selectively removed under basic conditions to allow for subsequent payload attachment.[9][10][11]

The use of this compound allows for a two-step conjugation strategy, providing greater control over the final ADC construct and the potential to generate more homogeneous products with a defined drug-to-antibody ratio (DAR).

Key Features and Benefits

  • Site-Specific Conjugation: Enables precise attachment of the linker to azide-modified antibodies, leading to homogeneous ADCs with controlled DARs.

  • Bioorthogonal Chemistry: The SPAAC reaction is highly selective and occurs without interfering with biological functional groups, ensuring the integrity of the antibody.[4][5][8]

  • Copper-Free Reaction: Avoids the use of cytotoxic copper catalysts, which can be difficult to remove from the final product.[3][12]

  • Enhanced Solubility and Stability: The PEG3 spacer improves the pharmacokinetic and pharmacodynamic properties of the ADC.[]

  • Controlled Payload Attachment: The Fmoc-protected amine allows for a sequential conjugation approach, where the linker is first attached to the antibody, followed by payload conjugation after Fmoc removal.

Experimental Protocols

1. General Workflow for ADC Synthesis using this compound

The overall process involves the site-specific introduction of an azide (B81097) group onto the antibody, conjugation of the this compound linker, deprotection of the Fmoc group, and finally, conjugation of the desired payload.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment Ab Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Site-specific Azide Introduction Ab_Linker Antibody-Linker Conjugate (Fmoc-protected) Azide_Ab->Ab_Linker SPAAC (Click Chemistry) DBCO_Linker This compound DBCO_Linker->Ab_Linker Deprotected_Ab_Linker Deprotected Antibody-Linker Ab_Linker->Deprotected_Ab_Linker Fmoc Deprotection ADC Final Antibody-Drug Conjugate Deprotected_Ab_Linker->ADC Payload Conjugation Payload Activated Payload Payload->ADC

Figure 1: General workflow for ADC synthesis.

2. Protocol for Antibody-Linker Conjugation via SPAAC

This protocol describes the conjugation of this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Reaction Setup: In a reaction vessel, add the azide-modified antibody solution.

  • Linker Addition: Slowly add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should typically be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific azide and DBCO pair.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) to determine the formation of the antibody-linker conjugate.

  • Purification: Once the reaction is complete, remove the excess unconjugated linker and any solvent using SEC or TFF, exchanging the buffer to a suitable storage buffer.

  • Characterization: Characterize the purified antibody-linker conjugate for concentration, purity, and linker-to-antibody ratio using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

3. Protocol for Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group from the antibody-linker conjugate to expose the amine for payload attachment.[10]

Materials:

  • Fmoc-protected antibody-linker conjugate

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF.[10][13][14][15]

  • Quenching solution (e.g., 1 M acetic acid)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Reaction Setup: To the purified Fmoc-protected antibody-linker conjugate, add the 20% piperidine in DMF solution. The final concentration of piperidine should be sufficient for efficient deprotection.

  • Incubation: Incubate the reaction at room temperature for a short period, typically 7 to 30 minutes.[13][14] The reaction progress can be monitored by RP-HPLC.

  • Quenching: Quench the reaction by adding a quenching solution to neutralize the piperidine.

  • Purification: Immediately purify the deprotected antibody-linker conjugate to remove the deprotection reagents and byproducts using SEC or TFF.

  • Characterization: Confirm the complete removal of the Fmoc group by mass spectrometry.

4. Protocol for Payload Conjugation

This protocol describes the attachment of an activated payload to the deprotected antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate with a free amine

  • Activated payload (e.g., NHS-ester or isothiocyanate derivative of the drug)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Prepare Activated Payload Stock Solution: Dissolve the activated payload in a suitable organic solvent (e.g., DMF or DMSO).

  • Reaction Setup: To the deprotected antibody-linker conjugate in the reaction buffer, add the desired molar excess of the activated payload stock solution.

  • Incubation: Incubate the reaction at room temperature or 4°C for 1 to 4 hours.

  • Purification: Purify the final ADC from excess payload and solvent using SEC or TFF.

  • Characterization: Characterize the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and endotoxin (B1171834) levels.

Data Presentation

Table 1: Representative Quantitative Data for ADC Synthesis

ParameterTypical ValueMethod of Analysis
Antibody-Linker Conjugation
Linker-to-Antibody Ratio1.8 - 2.2Mass Spectrometry, HIC
Conjugation Efficiency> 90%RP-HPLC
Purity> 95%SEC, SDS-PAGE
Fmoc Deprotection
Deprotection Efficiency> 99%Mass Spectrometry
Payload Conjugation
Drug-to-Antibody Ratio (DAR)3.5 - 4.5 (for a target of 4)HIC, UV-Vis Spectroscopy
Final ADC Purity> 98%SEC
Monomer Content> 95%SEC
Endotoxin Levels< 0.5 EU/mgLAL Assay

Note: These are representative values and may vary depending on the specific antibody, payload, and reaction conditions.

Visualization of Key Processes

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of the conjugation strategy is the SPAAC reaction, a type of [3+2] cycloaddition between the DBCO group on the linker and the azide group on the antibody.

SPAAC_Mechanism cluster_product Product Azide Antibody-Azide DBCO DBCO-Linker Triazole Stable Triazole Linkage Azide->Triazole + DBCO->Triazole

Figure 2: SPAAC reaction mechanism.

Logical Relationship in the Two-Step Conjugation Process

The use of an Fmoc-protected linker allows for a sequential and controlled approach to ADC synthesis.

Two_Step_Logic Step1 Step 1: Antibody-Linker Conjugation (SPAAC with Fmoc-protected linker) Step2 Step 2: Fmoc Deprotection (Exposes amine for payload attachment) Step1->Step2 Purification Step3 Step 3: Payload Conjugation (Forms the final ADC) Step2->Step3 Purification

Figure 3: Two-step ADC conjugation logic.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the reaction conditions, including reagent concentrations, reaction times, and temperatures, for their specific antibody and payload. All work should be conducted in a suitable laboratory environment with appropriate safety precautions. For research use only. Not for clinical use.

References

Application Notes & Protocols: The Use of DBCO-PEG3-amide-N-Fmoc in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the efficacy of the resulting PROTAC.

DBCO-PEG3-amide-N-Fmoc is a versatile and highly valuable building block for the modular synthesis of PROTACs. It incorporates three key chemical moieties that facilitate a controlled and efficient assembly process:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly efficient and biocompatible copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, or SPAAC) for conjugation to an azide-modified molecule.

  • PEG3 (Polyethylene Glycol): A three-unit PEG spacer that enhances the solubility and pharmacokinetic properties of the PROTAC while providing optimal spatial separation between the two ligands.

  • N-Fmoc (Fluorenylmethyloxycarbonyl protected amine): A base-labile protecting group on a primary amine. This allows for a modular and stepwise synthesis, where the amine can be deprotected at the desired stage to allow for conjugation, typically through amide bond formation.

This document provides detailed protocols and data related to the application of this compound in the development of novel PROTACs.

Application Note: Synthesis Strategy

The use of this compound allows for a flexible and strategic approach to PROTAC synthesis. The most common strategy involves a multi-step process where the linker is sequentially conjugated to the two ligands. The Fmoc-protected amine allows for the initial coupling to one of the ligands (either the POI ligand or the E3 ligase ligand) via its carboxylic acid group. Following Fmoc deprotection, the newly revealed amine on the linker can be coupled to the second ligand. Alternatively, the DBCO group can be used for the final conjugation step with an azide-functionalized ligand.

Key Advantages:

  • Modular Assembly: The orthogonal nature of the Fmoc-protected amine and the DBCO group allows for controlled, stepwise synthesis, which simplifies purification and characterization of intermediates.

  • High-Yield Conjugation: The SPAAC reaction between DBCO and an azide (B81097) is a bioorthogonal reaction that proceeds with high efficiency and selectivity under mild, biocompatible conditions, often without the need for a catalyst.

  • Improved Physicochemical Properties: The hydrophilic PEG3 spacer helps to mitigate potential solubility issues often encountered with complex PROTAC molecules.

  • Versatility: This linker is compatible with a wide range of ligands for both POIs and E3 ligases, provided they can be functionalized with appropriate reactive groups (e.g., a carboxylic acid or an azide).

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to reveal the primary amine, which can then be used for subsequent amide coupling reactions.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolve this compound (1 equivalent) in DMF to a concentration of 0.1 M.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 10% methanol (B129727) in DCM as the mobile phase). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.

  • Dilute the residue with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, DBCO-PEG3-amine.

  • Verify the identity and purity of the product using LC-MS and ¹H NMR. The product should be used immediately in the next step or stored under an inert atmosphere.

Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Functionalized Ligand

This protocol details the conjugation of the deprotected DBCO-PEG3-amine to a ligand containing a carboxylic acid group (e.g., a POI ligand).

Materials:

  • DBCO-PEG3-amine (from Protocol 1)

  • Carboxylic acid-functionalized ligand (e.g., POI-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/EDC

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of DBCO-PEG3-amine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting DBCO-PEG3-amide-Ligand conjugate by preparative HPLC to obtain the pure product.

  • Lyophilize the pure fractions and characterize the final product by LC-MS and NMR.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final "click chemistry" step to conjugate the DBCO-functionalized intermediate with an azide-functionalized ligand (e.g., an E3 ligase ligand).

Materials:

  • DBCO-PEG3-amide-Ligand (from Protocol 2)

  • Azide-functionalized ligand (e.g., E3-Ligase-N₃)

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO/PBS

  • HPLC for purification

Procedure:

  • Dissolve the DBCO-PEG3-amide-Ligand (1 equivalent) in DMSO.

  • In a separate vial, dissolve the azide-functionalized ligand (1-1.2 equivalents) in DMSO.

  • Add the azide solution to the DBCO solution. If solubility is an issue, a co-solvent system like PBS/DMSO can be used.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 12-24 hours. The reaction is generally slow but highly specific.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

  • Lyophilize the pure fractions and perform comprehensive characterization (e.g., high-resolution mass spectrometry, ¹H and ¹³C NMR) and functional validation assays.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the protocols described above. Note that yields are highly dependent on the specific properties of the ligands being conjugated.

Protocol Step Key Reagents Solvent Temperature Time Typical Yield
1. Fmoc Deprotection 20% PiperidineDMFRoom Temp.1-2 hours>95%
2. Amide Coupling HATU, DIPEADMFRoom Temp.4-12 hours60-85%
3. SPAAC Click Reaction -DMSO or DMSO/PBSRoom Temp. - 37°C12-24 hours50-80%

Visualizations

PROTAC_Synthesis_Workflow start This compound deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection intermediate1 DBCO-PEG3-amine deprotection->intermediate1 coupling Amide Coupling (HATU, DIPEA) intermediate1->coupling ligand1 Ligand 1 (POI-COOH) ligand1->coupling intermediate2 DBCO-PEG3-amide-Ligand 1 coupling->intermediate2 spaac SPAAC Click Chemistry intermediate2->spaac ligand2 Ligand 2 (E3-N3) ligand2->spaac protac Final PROTAC Molecule spaac->protac

Caption: Synthetic workflow for PROTAC assembly using this compound.

PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits E2, initiates Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome marked for Degradation POI Degradation Proteasome->Degradation leads to

Caption: Mechanism of action for a PROTAC leading to targeted protein degradation.

Application Notes and Protocols for Peptide Labeling using DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-amide-N-Fmoc is a heterobifunctional linker designed for the site-specific labeling of peptides through a two-step process involving solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal ligation. This linker contains three key functional components:

  • A Dibenzocyclooctyne (DBCO) group: This strained alkyne is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is rapid, specific, and occurs under mild, physiological conditions, making it ideal for labeling sensitive biomolecules.

  • A PEG3 spacer : The short polyethylene (B3416737) glycol chain enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the peptide and the label to be attached.

  • An Fmoc-protected amine : The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis. This allows for the incorporation of the DBCO linker at a specific position within a peptide sequence during its synthesis on a solid support.

These application notes provide a comprehensive guide to the use of this compound for the preparation of DBCO-labeled peptides and their subsequent conjugation to azide-containing molecules.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These values are based on information from various suppliers and should be confirmed with the specific product datasheet.

PropertyValueReference
Synonyms DBCO-NHCO-PEG3-Fmoc, DBCO-Amine-PEG3-Fmoc[1]
Molecular Weight 701.81 g/mol [1]
Chemical Formula C42H43N3O7[1]
Purity ≥95%[1][2]
Appearance White to off-white solidGeneral observation from supplier data
Solubility Soluble in DMF, DMSO, and other common organic solvents for peptide synthesis.General knowledge of similar compounds
Storage Conditions Store at -20°C, protected from light and moisture.General recommendation for DBCO and Fmoc-containing reagents.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of the DBCO linker at the N-terminus of a peptide synthesized on a solid support using standard Fmoc chemistry.

Materials:

  • Peptide-resin (fully assembled with the N-terminal Fmoc group removed)

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Remove the N-terminal Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate tube, dissolve this compound (1.5-2 equivalents relative to the resin loading) and a coupling reagent like HBTU or HATU (1.5-2 equivalents) in a minimal amount of DMF.

    • Add DIPEA (3-4 equivalents) to the solution and vortex briefly. The solution should change color, indicating activation.

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a ninhydrin (B49086) test. A negative ninhydrin test (the beads remain colorless) indicates complete coupling.

  • Washing:

    • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally MeOH (2-3 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Note: The DBCO group is generally stable to standard TFA cleavage conditions.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude DBCO-labeled peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet to remove residual ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final DBCO-labeled peptide as a white fluffy powder.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol describes the labeling of the DBCO-modified peptide with an azide-containing molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or another biomolecule).

Materials:

  • DBCO-labeled peptide

  • Azide-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable aqueous buffer.

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the purified DBCO-labeled peptide in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the azide-reagent is typically used.

  • SPAAC Reaction:

    • Mix the solutions of the DBCO-peptide and the azide-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants' concentration and the specific azide (B81097) used.

    • The reaction progress can be monitored by RP-HPLC or mass spectrometry by observing the consumption of the starting materials and the formation of the product.

  • Purification of the Labeled Peptide:

    • Once the reaction is complete, purify the labeled peptide conjugate from unreacted starting materials and byproducts using RP-HPLC.

    • Lyophilize the pure fractions to obtain the final labeled peptide.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (to verify the mass of the labeled peptide) and analytical HPLC.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the SPAAC labeling of a DBCO-modified peptide.

ParameterTypical ValueNotes
Peptide Concentration 1-10 mMHigher concentrations can increase the reaction rate.
Azide Reagent Stoichiometry 1.1 - 1.5 molar equivalentsA slight excess of the azide component is often used to ensure complete consumption of the DBCO-peptide.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.4Other biocompatible buffers can be used. The reaction is generally insensitive to pH in the range of 4-10.
Reaction Temperature Room Temperature (20-25°C) or 37°CThe reaction is typically fast at room temperature. Incubation at 37°C can further accelerate the reaction.
Reaction Time 1 - 12 hoursReaction completion depends on the concentration and reactivity of the specific azide and DBCO pair. Monitor by HPLC or MS.
Expected Yield >90% (conjugation efficiency)SPAAC is a highly efficient reaction, and with proper stoichiometry and purification, high yields of the conjugate can be obtained.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Purification2 Final Purification & Analysis Resin 1. Start with Peptide-Resin Deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Couple this compound (HBTU/DIPEA in DMF) Deprotection->Coupling Cleavage 4. Cleave from Resin (95% TFA Cocktail) Coupling->Cleavage Precipitation 5. Ether Precipitation Cleavage->Precipitation HPLC1 6. RP-HPLC Purification Precipitation->HPLC1 Lyophilization1 7. Lyophilization HPLC1->Lyophilization1 DBCO_Peptide DBCO-Labeled Peptide Lyophilization1->DBCO_Peptide Reaction 8. Mix and Incubate (PBS, pH 7.4, RT) DBCO_Peptide->Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Biotin) Azide_Molecule->Reaction HPLC2 9. RP-HPLC Purification Reaction->HPLC2 Lyophilization2 10. Lyophilization HPLC2->Lyophilization2 Analysis 11. Characterization (MS, HPLC) Lyophilization2->Analysis cluster_SPPS cluster_SPPS cluster_Purification1 cluster_Purification1 cluster_SPAAC cluster_SPAAC cluster_Purification2 cluster_Purification2

Caption: Experimental workflow for peptide labeling.

Caption: Mechanism of SPAAC.

References

Application Notes and Protocols for Oligonucleotide Modification using DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling applications ranging from targeted therapeutics to advanced molecular diagnostics. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a robust and versatile method for bioconjugation.[1][2] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biomolecules.[1][2][3]

The reagent DBCO-PEG3-amide-N-Fmoc is a heterobifunctional linker designed for the incorporation of a DBCO moiety into biomolecules. It features:

  • A DBCO group for copper-free click chemistry with azide-modified molecules.[4]

  • A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility, reduce aggregation, and minimize steric hindrance.[1][4]

  • An amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group commonly used in solid-phase synthesis, allowing for selective deprotection to reveal the amine for subsequent reactions.[5][6]

This document provides detailed application notes and protocols for the use of this compound in oligonucleotide modification.

Principle of the Method

The primary application of this compound in oligonucleotide modification involves its use as a building block for solid-phase synthesis. The Fmoc-protected amine can be deprotected and then phosphitylated to create a custom phosphoramidite (B1245037) reagent. This phosphoramidite can then be used in an automated oligonucleotide synthesizer to incorporate the DBCO-PEG3-amide linker at the 5' terminus or at any desired internal position of the oligonucleotide sequence.

Alternatively, for post-synthetic modification, the Fmoc group can be removed in solution, and the resulting free amine on the DBCO-PEG3-amine linker can be conjugated to an oligonucleotide that has been synthesized with a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.

Once the DBCO moiety is attached to the oligonucleotide, it is ready for highly efficient and specific conjugation to any azide-containing molecule, such as fluorophores, peptides, proteins, or therapeutic agents.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation. While this data is not specific to the this compound linker, it is representative of DBCO-azide SPAAC reactions and can be used as a guide for experimental design.

Table 1: Reaction Conditions for SPAAC

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (Azide-modified molecule to DBCO-Oligonucleotide)1.5 - 4 fold4°C to 37°C, 2-24 hours[7]
Reaction Time (SPAAC)< 5 minutes to overnightDependent on concentration and reactants[7]
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)[7]

Table 2: Stability of DBCO-Modified Biomolecules

ParameterTypical Value/RangeConditionsSource(s)
DBCO Stability (on IgG)~3-5% loss of reactivity4 weeks at 4°C or -20°C[7]

Experimental Protocols

Protocol 1: Incorporation of DBCO-PEG3-amide during Solid-Phase Oligonucleotide Synthesis

This protocol describes the general workflow for using a custom-made phosphoramidite derived from this compound in an automated oligonucleotide synthesizer.

1.1. Preparation of DBCO-PEG3-amide Phosphoramidite (Custom Synthesis)

This step requires expertise in organic chemistry and is typically performed in a specialized chemistry lab.

  • Fmoc Deprotection: Dissolve this compound in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). The reaction is typically complete within 1-2 hours at room temperature.[8] Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

  • Purification: Purify the resulting DBCO-PEG3-amine by silica (B1680970) gel chromatography to remove the fluorenyl by-products.

  • Phosphitylation: React the purified DBCO-PEG3-amine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in anhydrous dichloromethane.

  • Purification: Purify the resulting DBCO-PEG3-amide-N,N-diisopropyl-2-cyanoethylphosphoramidite by silica gel chromatography under anhydrous conditions.

1.2. Automated Solid-Phase Oligonucleotide Synthesis

  • Synthesizer Setup: Dissolve the custom DBCO-PEG3-amide phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer. Install the reagent bottle on a designated port on the synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer. To add the DBCO linker at the 5' end, program it as the final coupling step. For internal incorporation, program it at the desired position in the sequence.

  • Synthesis Cycle: The synthesizer will perform the standard phosphoramidite cycle for each nucleotide and for the DBCO-PEG3-amide phosphoramidite:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.

    • Coupling: Addition of the phosphoramidite to the free 5'-hydroxyl group. A longer coupling time (e.g., 10-12 minutes) may be required for the bulky DBCO phosphoramidite.[9][10]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed. DBCO-modified oligonucleotides are generally stable to deprotection with ammonium (B1175870) hydroxide (B78521) or ammonium hydroxide/methylamine (AMA), although AMA treatment should be limited to 2 hours at room temperature to avoid degradation of the cyclooctyne.[9][10]

1.3. Purification of DBCO-Modified Oligonucleotide

  • HPLC Purification: For the highest purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended. The hydrophobicity of the DBCO group will result in a longer retention time compared to the unconjugated oligonucleotide.[1]

Protocol 2: Post-Synthetic Conjugation of DBCO-Oligonucleotide with an Azide-Modified Molecule

This protocol outlines the SPAAC reaction between the purified DBCO-modified oligonucleotide and an azide-containing molecule.

2.1. Materials and Reagents

  • DBCO-modified oligonucleotide (purified)

  • Azide-modified molecule (e.g., peptide, fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate buffer, pH 8.5.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the azide-modified molecule is not water-soluble.

  • Desalting columns or HPLC system for purification.

2.2. Conjugation Reaction

  • Dissolve the lyophilized DBCO-modified oligonucleotide in the reaction buffer to a concentration of 1-5 mM.

  • Dissolve the azide-modified molecule in the reaction buffer (or DMSO/DMF if necessary) to a known concentration.

  • Add 1.5 to 4 molar equivalents of the azide-modified molecule to the DBCO-oligonucleotide solution. If a solvent like DMSO is used, ensure the final concentration does not exceed 20% of the total reaction volume.

  • Incubate the reaction mixture. Reaction times can vary from a few hours to overnight at temperatures ranging from 4°C to 37°C.[7] The reaction progress can be monitored by HPLC or mass spectrometry.

2.3. Purification of the Conjugate

  • After the reaction is complete, remove the excess unreacted azide-modified molecule.

  • Desalting: For removing small molecule azides, use a desalting column according to the manufacturer's instructions.

  • HPLC: For higher purity and for separating larger unreacted molecules, RP-HPLC or ion-exchange HPLC is recommended. The conjugate will have a different retention time compared to the starting materials.

2.4. Quantification and Quality Control

  • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.

  • Characterize the final product by mass spectrometry to confirm successful conjugation.

Visualizations

Experimental Workflow for Oligonucleotide Modification

G cluster_prep Preparation of DBCO-Phosphoramidite cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_conjugation Post-Synthesis Conjugation fmoc_linker This compound deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) fmoc_linker->deprotection phosphitylation Phosphitylation deprotection->phosphitylation dbco_pa DBCO-PEG3-amide Phosphoramidite phosphitylation->dbco_pa synthesis Automated Oligonucleotide Synthesis dbco_pa->synthesis cleavage Cleavage and Deprotection synthesis->cleavage crude_dbco_oligo Crude DBCO-Oligo cleavage->crude_dbco_oligo purification HPLC Purification crude_dbco_oligo->purification dbco_oligo Purified DBCO-Oligo purification->dbco_oligo spaac SPAAC Reaction (with Azide-Molecule) dbco_oligo->spaac final_conjugate Final Oligonucleotide Conjugate spaac->final_conjugate

Caption: Workflow for oligonucleotide modification.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

G cluster_reactants Reactants cluster_product Product dbco DBCO-Modified Oligonucleotide triazole Stable Triazole Linkage (Oligonucleotide Conjugate) dbco->triazole + azide Azide-Modified Molecule azide->triazole Strain-Promoted Cycloaddition (Copper-Free)

Caption: SPAAC reaction schematic.

Logical Relationship of Key Steps

G A Start: This compound B Step 1: Fmoc Deprotection A->B C Step 2: Phosphitylation B->C D Step 3: Solid-Phase Synthesis C->D E Result: DBCO-Modified Oligo D->E F Step 4: SPAAC with Azide E->F G Final Product: Oligonucleotide Conjugate F->G

Caption: Key steps in oligonucleotide conjugation.

References

Application Notes and Protocols: Multi-Step Cell Surface Labeling with DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface engineering is a powerful strategy for studying cellular processes, tracking cell populations, and developing targeted therapeutics. This document provides a detailed protocol for a multi-step cell surface modification technique utilizing the heterobifunctional linker, DBCO-PEG3-amide-N-Fmoc. This method leverages the precision of bioorthogonal click chemistry to first anchor the linker to the cell surface, followed by the unmasking of a reactive amine for subsequent conjugation of a molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule).

The core of this technique is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is highly specific, efficient, and bioorthogonal, meaning it proceeds within a biological environment without interfering with native cellular processes.[1][2] The DBCO (dibenzocyclooctyne) group reacts selectively with an azide (B81097) group, which can be metabolically incorporated into cell surface glycans.[3][4] The linker also contains a PEG3 spacer to enhance solubility and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[5] The Fmoc group provides a stable cap that can be removed to reveal a primary amine, enabling a second, controlled labeling step.[6][7]

Principle of the Method

The cell surface labeling procedure using this compound is a sequential, four-stage process:

  • Metabolic Installation of Azides: Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into sialic acid residues on cell surface glycoproteins and glycolipids, effectively displaying azide (-N3) groups on the exterior.[4]

  • Primary Labeling via SPAAC Click Chemistry: The azide-decorated cells are then treated with this compound. The DBCO end of the linker undergoes a rapid and covalent cycloaddition reaction with the cell surface azides, attaching the linker to the cell.[][9] At this stage, the amine group on the other end of the linker remains protected by the Fmoc group.

  • Fmoc-Deprotection to Expose Primary Amines: The Fmoc protecting group is removed to unmask the primary amine (-NH2) on the cell surface. It is critical to note that standard Fmoc deprotection methods, which typically involve treatment with piperidine (B6355638) in organic solvents like DMF, are not compatible with living cells. [7][10] This step is therefore best suited for fixed cells or applications where cell viability is not required for downstream analysis. Biocompatible deprotection methods for live cells are not yet established.

  • Secondary Labeling of Exposed Amines: The newly exposed primary amines on the cell surface can be covalently labeled with a molecule of interest that contains an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.[1][3][11] This allows for the attachment of a wide variety of probes for detection, imaging, or functional assays.

Visualized Workflows and Reactions

G cluster_workflow Experimental Workflow A 1. Metabolic Labeling Cells + Ac4ManNAz B 2. Primary Labeling (SPAAC) Cells-N3 + DBCO-PEG3-Amide-Fmoc A->B C 3. Fmoc Deprotection (Fixed Cells) B->C D 4. Secondary Labeling Cells-NH2 + NHS-Ester Probe C->D E 5. Analysis (e.g., Flow Cytometry) D->E

Caption: Overall workflow for two-step cell surface labeling.

G cluster_reactions Chemical Reactions Cell_N3 Cell Surface-N3 Cell_Linker Cell Surface-Linker-NH-Fmoc Cell_N3->Cell_Linker + SPAAC DBCO_Linker DBCO-PEG3-NH-Fmoc DBCO_Linker->Cell_Linker Cell_Amine Cell Surface-Linker-NH2 Cell_Linker->Cell_Amine + Deprotection Deprotection Base (e.g., Piperidine) Deprotection->Cell_Amine Cell_Final Cell Surface-Linker-NH-Probe Cell_Amine->Cell_Final + Amide Bond Formation NHS_Probe Probe-NHS Ester NHS_Probe->Cell_Final

Caption: Key chemical reactions in the multi-step labeling process.

Experimental Protocols

Protocol 1: Metabolic Labeling with Ac4ManNAz

This protocol describes the introduction of azide groups onto the cell surface glycans.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a 50 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 50-60% confluency.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution directly into the complete culture medium to a final concentration of 25-50 µM. For optimization, a range of concentrations (e.g., 0, 10, 25, 50, 100 µM) should be tested.[12]

  • Incubation: Replace the existing medium with the Ac4ManNAz-containing medium. Culture the cells for 2-3 days to ensure sufficient incorporation of the azido-sugar into the cell surface glycans.

  • Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells twice with ice-cold PBS to remove any unreacted Ac4ManNAz. Proceed immediately to Protocol 2.

Protocol 2: Primary Labeling with this compound

Materials:

  • Azide-labeled cells from Protocol 1

  • This compound

  • DMSO, sterile

  • PBS (amine-free)

Procedure:

  • Prepare DBCO Linker Stock: Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

  • Cell Preparation: Resuspend the washed, azide-labeled cells in ice-cold PBS at a concentration of 1-10 x 10^6 cells/mL.

  • DBCO Reaction: Add the DBCO linker stock solution to the cell suspension to a final concentration of 20-100 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light, with gentle mixing. Reaction times can be extended if labeling efficiency is low.[9]

  • Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove excess DBCO linker.

Protocol 3: Fmoc-Group Deprotection (For Fixed Cells)

WARNING: This procedure uses reagents that are cytotoxic and is intended for applications where cell viability is not required (e.g., fixed-cell imaging).

Materials:

  • DBCO-labeled cells from Protocol 2

  • 4% Paraformaldehyde (PFA) in PBS

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[7][10]

  • DMF

  • PBS

Procedure:

  • Cell Fixation: Resuspend the DBCO-labeled cells in 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Pellet the fixed cells, discard the PFA, and wash twice with PBS.

  • Deprotection: Resuspend the fixed cell pellet in the deprotection solution (20% piperidine in DMF). Incubate for 10-20 minutes at room temperature.

  • Washing: Pellet the cells and wash thoroughly to remove the deprotection solution. Perform the following washes:

    • 2x with DMF

    • 3x with PBS

  • The cells now display reactive primary amines on their surface and are ready for secondary labeling.

Protocol 4: Secondary Labeling with NHS-Ester Probes

Materials:

  • Fmoc-deprotected cells from Protocol 3

  • Amine-reactive probe (e.g., fluorescent dye NHS ester, Biotin-NHS)

  • DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.3.[11] Crucially, do not use buffers containing primary amines like Tris or glycine. [3]

Procedure:

  • Prepare NHS-Ester Stock: Dissolve the NHS-ester probe in DMSO to a concentration of 10 mM.

  • Cell Preparation: Resuspend the deprotected cells in the ice-cold Reaction Buffer (pH 8.3) at a concentration of 1-10 x 10^6 cells/mL.

  • Labeling Reaction: Add the NHS-ester stock solution to the cell suspension to a final concentration of 50-200 µM.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation and wash 2-3 times with PBS to remove unreacted probe. The cells are now ready for analysis.

Protocol 5: Quantitative Analysis by Flow Cytometry

Materials:

  • Labeled cells from Protocol 4

  • Staining Medium (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Sample Preparation: Resuspend the final washed cell pellet in 0.5 mL of Staining Medium.[13]

  • Filtering: Filter the cell suspension through a 40 µm cell strainer to prevent clumping.

  • Controls: Prepare necessary controls for setting up the flow cytometer, including:

    • Unlabeled cells (no treatment).

    • Azide-labeled only cells.

    • Cells after each major step to check for background fluorescence.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[13]

  • Data Analysis: Gate the cell population based on forward and side scatter. Quantify the labeling efficiency by measuring the Mean Fluorescence Intensity (MFI) of the labeled cell population compared to controls.[14]

Data Presentation

Quantitative data should be collected to optimize each step of the protocol. The following tables provide examples of expected results.

Table 1: Optimization of Metabolic Labeling with Ac4ManNAz

Ac4ManNAz Conc. (µM) Incubation Time (days) Mean Fluorescence Intensity (MFI)† Cell Viability (%)
0 (Control) 3 50 ± 8 98 ± 2
10 3 850 ± 45 97 ± 3
25 3 2100 ± 150 96 ± 2
50 3 3500 ± 210 95 ± 4
100 3 3750 ± 250 85 ± 6

† Measured by flow cytometry after reacting with a saturating concentration of DBCO-Fluorophore.

Table 2: Optimization of Primary Labeling with this compound

DBCO Linker Conc. (µM) Incubation Time (min) Mean Fluorescence Intensity (MFI)†
0 (Control) 60 45 ± 5
20 60 2800 ± 180
50 60 4100 ± 250
100 60 4250 ± 280

† Measured by flow cytometry after Fmoc-deprotection and labeling with a saturating concentration of a fluorescent NHS-ester.

Table 3: Cytotoxicity of Labeling Reagents

Condition Reagent Concentration Cell Viability (%) (MTT Assay)
Untreated Control - 100
Ac4ManNAz 50 µM 96 ± 4
This compound 100 µM 94 ± 5
Fmoc Deprotection 20% Piperidine/DMF < 5

Note: Cytotoxicity of DBCO reagents is generally low.[2][15] The primary source of cell death in this protocol is the Fmoc deprotection step.

References

Site-Specific Protein Modification Using DBCO-PEG3-amide-N-Fmoc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of functional moieties such as fluorophores, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains to a protein of interest. This precise control over conjugation site and stoichiometry is critical for the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and for the creation of sophisticated tools for basic research.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal click chemistry, has emerged as a powerful tool for achieving site-specific protein modification. This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097), forming a stable triazole linkage under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1]

This application note provides a detailed guide to the use of DBCO-PEG3-amide-N-Fmoc, a heterobifunctional linker designed for the site-specific incorporation of a DBCO moiety into peptides and proteins via Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard SPPS protocols, while the DBCO group provides a handle for subsequent copper-free click chemistry. The PEG3 spacer enhances solubility and reduces steric hindrance.[2][3]

Principle of the Method

The site-specific modification of a protein using this compound follows a two-stage "tag-and-modify" strategy:

  • "Tagging" via Solid-Phase Peptide Synthesis (SPPS): The this compound linker is incorporated at a specific site within a peptide sequence during Fmoc-SPPS. The Fmoc protecting group is removed, and the peptide chain is elongated. Following synthesis, the peptide is cleaved from the resin and purified, yielding a peptide with a site-specifically installed DBCO group.

  • "Modification" via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The purified DBCO-tagged peptide is then reacted with a molecule of interest that has been functionalized with an azide group. The SPAAC reaction proceeds with high efficiency and specificity, resulting in the desired bioconjugate.

This methodology is particularly valuable for creating well-defined peptide-drug conjugates, probes for studying protein-protein interactions, and targeted therapeutic agents.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of potent cytotoxic payloads to antibodies or antibody fragments to create homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[2][4][5]

  • Development of Targeted Therapeutics: Conjugation of peptides with targeting ligands to nanoparticles or other drug delivery systems.

  • Probing Protein Function and Signaling: Labeling of specific proteins with fluorophores or biotin (B1667282) for imaging, pull-down assays, and studying cellular signaling pathways, such as those involving G-protein coupled receptors (GPCRs).[6][7][8]

  • Creation of Biosensors: Immobilization of enzymes or binding proteins onto surfaces in a controlled orientation.

Data Presentation

Table 1: Representative Quantitative Data for DBCO-Peptide Synthesis and Conjugation
ParameterValue/RangeMethodReference(s)
Fmoc-SPPS
Coupling Efficiency per Cycle>99%Kaiser Test / UV-Vis of Fmoc deprotection[5]
Final Crude Peptide Purity50-80%RP-HPLC[9]
Final Purified Peptide Yield10-30%RP-HPLC[9]
SPAAC Reaction
Molar Excess of Azide-Molecule1.5 to 5-fold-[2]
Reaction Time2-12 hoursLC-MS Monitoring[10]
Conjugation Efficiency>90%LC-MS / RP-HPLC[11]
Final Conjugate Characterization
Purity>95%RP-HPLC[4]
Degree of Labeling (DOL)1.0 (for peptides)Mass Spectrometry[5]
Mass ConfirmationExpected Mass ± 1 DaESI-MS or MALDI-TOF[4][12]
Table 2: Comparison of Analytical Techniques for Characterization
TechniqueInformation ProvidedAdvantagesLimitationsReference(s)
UV-Vis Spectroscopy Determination of average Degree of Labeling (DOL)Quick, simple, non-destructiveIndirect method, can be affected by other absorbing molecules[5][13]
Reverse-Phase HPLC (RP-HPLC) Confirmation of conjugation, purification, and purity assessmentHigh resolution, provides both qualitative and quantitative dataCan be denaturing for some proteins, time-consuming[4][9][13]
Mass Spectrometry (ESI-MS, MALDI-TOF) Precise mass confirmation of starting materials and final conjugate, determination of DOL distributionHighly accurate, provides detailed structural informationRequires specialized equipment, can be complex for large proteins[5][12]
Size-Exclusion Chromatography (SEC) Assessment of aggregation and removal of unreacted small moleculesNon-denaturing, useful for purificationLower resolution than RP-HPLC for isomers[2]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a site-specific DBCO moiety using Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin or other suitable resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. c. Drain the solution. d. Add fresh 20% piperidine/DMF solution and agitate for 15 minutes. e. Drain and wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).

  • Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3x). f. Perform a Kaiser test to confirm complete coupling. If the test is positive (unreacted amines), repeat the coupling step.

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid derivative to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection: a. Add the cleavage cocktail to the dry resin in a fume hood. b. Agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[14][15]

  • Purification: Purify the crude DBCO-peptide by reverse-phase HPLC (RP-HPLC).[9]

  • Characterization: Confirm the identity and purity of the purified DBCO-peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[13]

Protocol 2: SPAAC Reaction of DBCO-Peptide with an Azide-Modified Molecule

This protocol describes the conjugation of the purified DBCO-peptide to an azide-containing molecule in solution.

Materials:

  • Purified DBCO-peptide

  • Azide-modified molecule of interest

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer

  • Anhydrous DMSO or DMF

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Reagent Preparation: a. Dissolve the purified DBCO-peptide in the reaction buffer to a final concentration of 1-5 mg/mL. b. Prepare a stock solution of the azide-modified molecule in DMSO or DMF.

  • SPAAC Reaction: a. Add the azide-modified molecule stock solution to the DBCO-peptide solution. A 1.5 to 5-fold molar excess of the azide-molecule is typically used.[2] b. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide solubility and structure. c. Incubate the reaction mixture for 2-12 hours at room temperature or 4°C, protected from light.[10] The reaction progress can be monitored by LC-MS.

  • Purification: a. Purify the resulting conjugate to remove unreacted starting materials and byproducts. b. For small molecule conjugates, RP-HPLC is often the method of choice.[9] c. For larger protein conjugates, size-exclusion chromatography (SEC) can be effective.

  • Characterization: a. Confirm the identity and purity of the final conjugate using analytical RP-HPLC and mass spectrometry. A successful conjugation will show a new peak on the HPLC chromatogram with a corresponding mass increase in the mass spectrum.[13]

Mandatory Visualization

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Purification cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Resin 1. Start with Fmoc-protected amino acid on solid support resin Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling 3. Couple next Fmoc-amino acid (HBTU/HOBt/DIPEA) Deprotection1->Coupling DBCO_Coupling 4. Couple this compound Deprotection1->DBCO_Coupling Coupling->Deprotection1 Continue chain Elongation 5. Repeat Deprotection and Coupling cycles DBCO_Coupling->Elongation Final_Deprotection 6. Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage 7. Cleave peptide from resin (TFA cocktail) Final_Deprotection->Cleavage Purification1 8. Purify DBCO-peptide (RP-HPLC) Cleavage->Purification1 Characterization1 9. Characterize (MS, HPLC) Purification1->Characterization1 Reaction 10. React DBCO-peptide with Azide-Molecule Characterization1->Reaction Purification2 11. Purify final conjugate (HPLC/SEC) Reaction->Purification2 Characterization2 12. Final Characterization (MS, HPLC, Bioassay) Purification2->Characterization2

Caption: Experimental workflow for site-specific protein modification.

G DBCO_Peptide DBCO-Peptide Triazole_Conjugate Stable Triazole Linkage (Peptide-Molecule Conjugate) DBCO_Peptide->Triazole_Conjugate SPAAC (Copper-Free) Azide_Molecule Azide-Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Triazole_Conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

G cluster_GPCR GPCR Signaling Pathway Investigation GPCR GPCR with Site-Specific DBCO-Modification Labeled_GPCR Labeled GPCR GPCR->Labeled_GPCR Azide_Probe Azide-Functionalized Probe (e.g., Fluorophore, Biotin) Azide_Probe->Labeled_GPCR SPAAC Ligand Ligand Binding Labeled_GPCR->Ligand Conformational_Change Conformational Change Ligand->Conformational_Change G_Protein G-Protein Coupling Conformational_Change->G_Protein Downstream Downstream Signaling G_Protein->Downstream Analysis Analysis (FRET, BRET, Pull-down) G_Protein->Analysis Downstream->Analysis

Caption: Probing GPCR signaling with a site-specifically labeled receptor.

Application Example: Studying GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. Studying their dynamic conformational changes upon ligand binding and subsequent G-protein coupling is essential for drug discovery. Site-specific labeling of GPCRs with probes like fluorophores enables the use of biophysical techniques such as Förster Resonance Energy Transfer (FRET) to monitor these events in real-time.[7][8]

By incorporating this compound into an extracellular or intracellular loop of a GPCR via SPPS of a receptor fragment or through unnatural amino acid incorporation, a specific site for labeling is created. This DBCO-tagged GPCR can then be reacted with an azide-functionalized fluorophore. The resulting site-specifically labeled receptor can be reconstituted into a model membrane system or expressed in cells. Upon ligand binding, conformational changes can be monitored by changes in fluorescence, for example, by measuring the distance to another fluorophore on a G-protein subunit (FRET). This approach provides valuable insights into the mechanism of receptor activation and can be used to screen for allosteric modulators.

Conclusion

The use of this compound in conjunction with Fmoc-SPPS and SPAAC provides a robust and versatile platform for the site-specific modification of peptides and proteins. This methodology offers precise control over the location and stoichiometry of conjugation, leading to the production of homogeneous and well-defined bioconjugates. The applications of this technology are vast, ranging from the development of more effective targeted therapeutics to the creation of sophisticated molecular probes for fundamental biological research. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful bioconjugation strategy.

References

Application Notes and Protocols for DBCO-PEG3-amide-N-Fmoc in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DBCO-PEG3-amide-N-Fmoc, a heterobifunctional linker, in the surface functionalization of nanoparticles. This linker is a valuable tool for developing advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics by enabling a two-step conjugation strategy involving Fmoc deprotection followed by copper-free click chemistry.

Introduction to this compound

This compound is a versatile chemical linker with three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that participates in highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized molecules. This "click chemistry" reaction is bioorthogonal, proceeding readily under physiological conditions without the need for a cytotoxic copper catalyst.

  • Polyethylene (B3416737) Glycol (PEG3) Spacer: A three-unit polyethylene glycol linker that imparts hydrophilicity to the nanoparticle surface. This PEG spacer can enhance the colloidal stability of nanoparticles in biological media, reduce non-specific protein adsorption (opsonization), and potentially increase their in vivo circulation time.

  • Fmoc-protected Amine: The terminal amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be selectively removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to reveal a primary amine. This primary amine can then be used to conjugate the linker to nanoparticles possessing amine-reactive functional groups, such as activated carboxyl groups.

Key Applications

The unique architecture of this compound makes it suitable for a range of applications in nanomedicine and materials science, including:

  • Targeted Drug Delivery: Functionalization of drug-encapsulated nanoparticles with targeting ligands (e.g., antibodies, peptides, aptamers) that have been modified with an azide (B81097) group. This allows for site-specific delivery of therapeutic payloads, which can enhance efficacy and minimize off-target effects.

  • Advanced In Vivo Imaging: Conjugation of imaging agents, such as fluorescent dyes or MRI contrast agents, to nanoparticles for improved diagnostics and real-time monitoring of disease progression.

  • Development of Biosensors: Immobilization of azide-modified biomolecules onto DBCO-functionalized nanoparticle surfaces for the creation of sensitive and specific diagnostic tools.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with this compound and the subsequent conjugation of a targeting ligand can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.

Table 1: Physicochemical Characterization of Functionalized Polymeric Nanoparticles

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles (Bare)120 ± 50.15 ± 0.02-35 ± 3
Amine-PEG3-DBCO Nanoparticles135 ± 60.18 ± 0.03-28 ± 4
Ligand-Conjugated Nanoparticles150 ± 70.20 ± 0.03-15 ± 5

Table 2: Physicochemical Characterization of Functionalized Liposomes

Liposome FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Liposomes (Bare)100 ± 40.12 ± 0.02+25 ± 3
DBCO-PEG3-amide Liposomes110 ± 50.14 ± 0.02+18 ± 4
Ligand-Conjugated Liposomes125 ± 60.16 ± 0.03+5 ± 5

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of nanoparticles using this compound.

Protocol 1: Fmoc Deprotection of this compound

This initial step is required to deprotect the terminal amine group of the linker.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in anhydrous DMF to a concentration of 10-20 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM (3 x 10 mL) to remove residual piperidine.

  • Precipitate the deprotected product, DBCO-PEG3-NH2, by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under high vacuum.

  • Confirm the identity and purity of the deprotected linker using LC-MS and/or NMR.

Protocol 2: Functionalization of Carboxylated Nanoparticles

This protocol describes the conjugation of the deprotected DBCO-PEG3-NH2 linker to nanoparticles with surface carboxyl groups via amide bond formation.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles, quantum dots)

  • DBCO-PEG3-NH2 (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (with appropriate molecular weight cutoff)

Procedure:

  • Disperse the carboxylated nanoparticles in MES buffer.

  • Add a 5 to 10-fold molar excess of EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Add a 10 to 20-fold molar excess of the deprotected DBCO-PEG3-NH2 linker (dissolved in a small amount of DMSO or DMF if necessary, then diluted in MES buffer) to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer or ethanolamine.

  • Purify the DBCO-functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by using centrifugal filter units to remove unreacted reagents and byproducts.

  • Characterize the DBCO-functionalized nanoparticles using Dynamic Light Scattering (DLS) for size and polydispersity, and zeta potential measurement. The successful conjugation can be further confirmed by techniques such as NMR or FTIR spectroscopy if applicable.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click" Reaction

This protocol details the final step of conjugating an azide-modified molecule (e.g., a targeting ligand) to the DBCO-functionalized nanoparticles.

Materials:

  • DBCO-functionalized nanoparticles (from Protocol 2)

  • Azide-modified molecule of interest (e.g., azide-peptide, azide-antibody fragment)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units or Size Exclusion Chromatography (SEC) system

Procedure:

  • Disperse the DBCO-functionalized nanoparticles in PBS.

  • Add the azide-modified molecule to the nanoparticle suspension. A 2 to 5-fold molar excess of the azide-containing molecule over the estimated number of DBCO groups on the nanoparticles is recommended.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purify the final ligand-conjugated nanoparticles to remove the excess unreacted azide-modified molecule. This can be achieved by repeated centrifugation, dialysis, or SEC.

  • Characterize the final product by DLS to assess any changes in size and PDI. Successful conjugation can be confirmed by various techniques depending on the nature of the conjugated molecule, such as gel electrophoresis (for proteins/peptides), fluorescence spectroscopy (if the ligand is fluorescently tagged), or bio-layer interferometry (for binding affinity studies).

Mandatory Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Linker Deprotection cluster_1 Step 2: Nanoparticle Conjugation cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Characterization A This compound C DBCO-PEG3-NH2 (Deprotected Linker) A->C Fmoc Removal B 20% Piperidine in DMF G DBCO-Functionalized Nanoparticles C->G D Carboxylated Nanoparticles F Activated Nanoparticles D->F Activation E EDC / NHS F->G Amide Coupling I Ligand-Conjugated Nanoparticles G->I SPAAC Reaction H Azide-Modified Ligand H->I J DLS, Zeta Potential, etc. I->J EGFR_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NP EGFR-Targeting Nanoparticle NP->EGFR Blocks Binding EGF EGF Ligand EGF->EGFR Binds & Activates

Troubleshooting & Optimization

Technical Support Center: Optimizing DB-PEG3-Amide-N-Fmoc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient synthesis of DBCO-PEG3-amide-N-Fmoc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The synthesis of this compound typically involves the formation of an amide bond between a DBCO (Dibenzocyclooctyne) moiety and an Fmoc-protected PEGylated amine. There are two primary synthetic routes:

  • Route A: Reaction of an activated DBCO species (e.g., DBCO-NHS ester) with Fmoc-NH-PEG3-Amine.

  • Route B: Reaction of DBCO-PEG3-Amine with an activated Fmoc species (e.g., Fmoc-NHS ester).

Both routes are viable, and the choice may depend on the availability of starting materials.

Q2: What are the critical parameters to control for maximizing reaction efficiency?

Several factors significantly influence the efficiency of the amide bond formation in this synthesis:

  • Reagent Quality and Stability: Ensure the purity and stability of your starting materials. DBCO reagents can be sensitive to prolonged storage and acidic conditions, while NHS esters are moisture-sensitive[1][2][3].

  • Solvent Selection: Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally recommended, especially when using NHS esters, to prevent hydrolysis[2][3][4].

  • Reaction Temperature: The reaction is typically performed at room temperature (20-25°C)[5][6]. Elevated temperatures can increase the reaction rate but may also promote the degradation of sensitive reagents like NHS esters.

  • Stoichiometry: A slight molar excess (1.5 to 3 equivalents) of the less critical or more abundant reagent is often used to drive the reaction to completion[2][5][6].

  • pH Control: For reactions in aqueous or semi-aqueous conditions, maintaining a pH between 7.0 and 8.5 is crucial for the efficient reaction of NHS esters with primary amines while minimizing hydrolysis[7]. Buffers containing primary amines, such as Tris, should be avoided as they will compete in the reaction[7].

Q3: How can I monitor the progress of my reaction?

The reaction progress can be monitored by analytical techniques such as:

  • Thin Layer Chromatography (TLC): To observe the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time[8].

  • UV-Vis Spectroscopy: The consumption of the DBCO reagent can be monitored by the decrease in its characteristic absorbance at approximately 309 nm[5][9].

  • Mass Spectrometry (MS): To confirm the presence of the desired product by its mass-to-charge ratio.

Q4: What are the recommended methods for purifying the final this compound product?

Purification is essential to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Flash Column Chromatography: Effective for separating the product from non-polar impurities. A typical solvent system would be a gradient of methanol (B129727) in dichloromethane[10].

  • Size Exclusion Chromatography (SEC): Useful for separating molecules based on size, particularly if one of the starting materials is significantly larger or smaller than the product[4][11].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification, especially for achieving high purity of the final product[10].

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of NHS ester: DBCO-NHS or Fmoc-NHS ester degraded due to moisture.Use anhydrous solvents and store NHS esters in a desiccator. Allow the reagent vial to come to room temperature before opening to prevent condensation[2][3]. Prepare NHS ester solutions immediately before use[7].
Degradation of DBCO reagent: The DBCO moiety can be unstable under certain conditions like prolonged storage or acidic environments[1].Use fresh DBCO reagents and store them properly, protected from light and at a low temperature as recommended by the supplier[][13].
Poor solubility of reactants: One or both reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture[1].If a reactant has poor aqueous solubility, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer[5][6]. Ensure the final concentration of the organic solvent is low enough (typically <20%) to avoid protein precipitation if applicable[5].
Suboptimal pH: The pH of the reaction mixture is not conducive to efficient amide bond formation.For reactions involving NHS esters and amines, maintain the pH between 7.2 and 8.5[7]. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).
Multiple Spots on TLC/Multiple Peaks in HPLC Side reactions: The DBCO group can potentially react with thiols (e.g., from cysteine residues if working with proteins)[1].If working with molecules containing free thiols, consider protecting them before the reaction.
Fmoc deprotection: The Fmoc group is labile to basic conditions. If the reaction conditions are too basic, premature deprotection can occur.Maintain a neutral to slightly basic pH (up to 8.5). Avoid strong bases. The Fmoc group is stable in a wide range of other conditions, including acidic environments.
Presence of unreacted starting materials and byproducts. Optimize the stoichiometry and reaction time. Ensure the purification method is adequate to separate the product from impurities.
Difficulty in Purification Similar properties of product and starting materials: The product and one of the starting materials may have very similar polarities or sizes, making separation challenging.If using flash chromatography, try different solvent systems or a shallower gradient. For HPLC, consider a different column or mobile phase. If size is the issue, SEC may not be effective.
Product aggregation: The hydrophobic nature of the DBCO group can sometimes lead to aggregation[8].The PEG3 linker is designed to improve solubility[7]. However, if aggregation is still an issue, consider adding a small amount of a non-ionic detergent during purification.

Experimental Protocols

Protocol: Synthesis of this compound (Route A)

This protocol describes the reaction between a DBCO-NHS ester and Fmoc-NH-PEG3-Amine.

Materials:

  • DBCO-NHS ester

  • Fmoc-NH-PEG3-Amine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Fmoc-NH-PEG3-Amine (1 equivalent) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as TEA or DIPEA (1.5-2 equivalents) to the solution.

  • DBCO-NHS Ester Addition: In a separate vial, dissolve DBCO-NHS ester (1.2 equivalents) in anhydrous DMF. Add this solution dropwise to the amine solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight at 4°C for sensitive molecules[4][5].

  • Monitoring: Monitor the reaction progress using TLC or HPLC until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water to hydrolyze any remaining NHS ester.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.

    • Characterize the final product by Mass Spectrometry and NMR.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality and Storage start->check_reagents reagent_ok Reagents are fresh and properly stored? check_reagents->reagent_ok check_conditions Verify Reaction Conditions conditions_ok Solvent, pH, and Temperature are optimal? check_conditions->conditions_ok check_solubility Assess Reactant Solubility solubility_ok Reactants fully dissolved? check_solubility->solubility_ok reagent_ok->check_conditions Yes use_fresh Use fresh reagents. Store properly. reagent_ok->use_fresh No conditions_ok->check_solubility Yes optimize_conditions Optimize solvent (anhydrous), pH (7.2-8.5), and temperature (RT). conditions_ok->optimize_conditions No improve_solubility Use co-solvents (e.g., DMSO/DMF) or sonicate. solubility_ok->improve_solubility No analyze_product Re-run reaction and analyze product. solubility_ok->analyze_product Yes use_fresh->analyze_product optimize_conditions->analyze_product improve_solubility->analyze_product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Conceptual Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts DBCO_NHS DBCO-NHS Ester Amide_Formation Amide Bond Formation DBCO_NHS->Amide_Formation PEG_Amine Fmoc-NH-PEG3-Amine PEG_Amine->Amide_Formation Solvent Anhydrous DMF/DMSO Solvent->Amide_Formation Base DIPEA / TEA Base->Amide_Formation Temperature Room Temperature Temperature->Amide_Formation Final_Product This compound Amide_Formation->Final_Product Byproduct N-Hydroxysuccinimide Amide_Formation->Byproduct

Caption: Conceptual pathway for the synthesis of this compound.

References

Technical Support Center: Purification of DBCO-PEG3-Amide-N-Fmoc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG3-amide-N-Fmoc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound?

This compound is a chemical compound used in bioconjugation and organic synthesis. It contains a DBCO (dibenzocyclooctyne) group for copper-free click chemistry, a hydrophilic PEG3 spacer to enhance solubility and flexibility, and an Fmoc-protected amine.[1] The Fmoc group serves as a protecting group for the primary amine, which can be deprotected under basic conditions to allow for further conjugation.

Q2: How should I store this compound?

It is recommended to store the compound at -20°C, protected from light and moisture to prevent degradation. Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[2]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and chloroform.[3] For reactions in aqueous buffers, it is advisable to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before diluting it into the final reaction buffer.[2][3]

Troubleshooting Guide

Fmoc Deprotection

Problem 1: Incomplete or slow Fmoc deprotection.

  • Possible Cause 1: Inefficient deprotection conditions. The choice of base, its concentration, and the reaction time are critical for complete Fmoc removal.

  • Solution 1: Standard conditions for Fmoc deprotection typically involve using a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes at room temperature.[4][5][6] If deprotection is slow, consider increasing the reaction time or using a slightly higher concentration of piperidine (e.g., 30%). For sequences prone to aggregation, using N-methylpyrrolidone (NMP) as a solvent may be beneficial.[4][5]

  • Possible Cause 2: Aggregation of the conjugate. Hydrophobic interactions or intermolecular hydrogen bonding can lead to aggregation, hindering the access of the deprotecting agent.

  • Solution 2: Perform the deprotection in a solvent that disrupts aggregation, such as NMP.[4] Sonication or gentle heating might also help to break up aggregates, but should be used with caution to avoid degradation of the DBCO moiety.

  • Possible Cause 3: Steric hindrance. The local chemical environment around the Fmoc group may sterically hinder the approach of the piperidine.

  • Solution 3: While less common for a PEG linker, if steric hindrance is suspected, a longer reaction time or a stronger base solution might be necessary. However, harsh conditions can lead to side reactions.

Problem 2: Side reactions occurring during Fmoc deprotection.

  • Possible Cause 1: Formation of piperidine adducts. The dibenzofulvene (DBF) intermediate generated during Fmoc deprotection can react with piperidine to form an adduct.[5] While this is a desired reaction to drive the deprotection to completion, piperidine can also react with other parts of the molecule.

  • Solution 1: Use of alternative bases like 4-methylpiperidine (B120128) or piperazine (B1678402) can be considered.[7][8] These bases are also effective for Fmoc removal and may reduce the likelihood of certain side reactions.[7]

  • Possible Cause 2: Aspartimide formation. If your conjugate is linked to a peptide sequence containing aspartic acid, the use of piperidine can promote the formation of a cyclic aspartimide, which is a common side reaction in solid-phase peptide synthesis.[7]

  • Solution 2: To minimize aspartimide formation, consider using a different base such as 4-methylpiperidine or piperazine.[7] Alternatively, using a lower concentration of piperidine or a shorter reaction time may help, but this needs to be balanced with achieving complete deprotection.

Purification

Problem 3: Difficulty in purifying the deprotected conjugate.

  • Possible Cause 1: Co-elution with impurities. The deprotected product may have similar retention properties to starting material or byproducts, making separation by chromatography challenging.

  • Solution 1: Optimize the purification method. For reverse-phase HPLC (RP-HPLC), adjusting the gradient of the mobile phase (e.g., acetonitrile (B52724)/water with 0.1% TFA) can improve separation. Size-exclusion chromatography (SEC) can be effective for separating the product from smaller impurities like the dibenzofulvene-piperidine adduct. Dialysis is also a viable option for removing small molecule impurities from larger bioconjugates.[2][3]

  • Possible Cause 2: Product instability. The DBCO group can be sensitive to prolonged exposure to acidic conditions (e.g., TFA in RP-HPLC mobile phase) or elevated temperatures.

  • Solution 2: Minimize the exposure time to harsh conditions. Use a shallow gradient in RP-HPLC to reduce the run time. Avoid heating the product during solvent evaporation.[6] Store the purified product in an appropriate buffer at 2-8°C or frozen for long-term storage.[2]

Problem 4: Low recovery of the final product.

  • Possible Cause 1: Adsorption to purification media. The hydrophobic nature of the DBCO group can lead to non-specific binding to chromatography columns or membranes.

  • Solution 1: If using RP-HPLC, ensure the mobile phase composition is optimized to prevent strong irreversible binding. For SEC, choose a column with a matrix that minimizes hydrophobic interactions. Pre-treating purification devices with a blocking agent (e.g., a solution of bovine serum albumin) might be necessary in some bioconjugation applications, though less common for small molecule purification.

  • Possible Cause 2: Precipitation during purification. Changes in solvent composition during chromatography can cause the conjugate to precipitate.

  • Solution 2: Ensure that the conjugate is soluble in the mobile phases used for purification. Adding a small percentage of an organic co-solvent like acetonitrile or isopropanol (B130326) to aqueous buffers can help maintain solubility.

Quantitative Data Summary

Table 1: Comparison of Common Fmoc Deprotection Reagents

Deprotection ReagentTypical ConcentrationSolventKey AdvantagesPotential Issues
Piperidine (PP)20% (v/v)[5][6]DMF[5][6]Well-established, efficientCan cause aspartimide formation[7], regulated substance[7]
4-Methylpiperidine (4MP)20% (v/v)[7]DMF[7]Good alternative to piperidine, may reduce side reactionsPerformance can be sequence-dependent[8]
Piperazine (PZ)10% (w/v)[7]9:1 DMF/Ethanol[7]Milder base, can be advantageous for sensitive substratesLower solubility requires co-solvent[7]

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound in Solution
  • Dissolution: Dissolve the this compound conjugate in a minimal amount of DMF.

  • Deprotection: Add a 20% solution of piperidine in DMF to the dissolved conjugate. A typical molar excess is not strictly necessary as it is a deprotection reaction, but ensure the final concentration of piperidine is sufficient.

  • Incubation: Gently agitate the reaction mixture at room temperature for 15-30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete removal of the Fmoc group.

  • Quenching & Removal: Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with a high-boiling point solvent like toluene, followed by purification. Alternatively, for larger molecules, precipitation in cold diethyl ether can be effective.[6]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude deprotected conjugate in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • Column: Use a C18 column suitable for the scale of your purification.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B. An example gradient could be 5-95% B over 30 minutes. The optimal gradient will need to be determined empirically.

  • Detection: Monitor the elution profile at a wavelength where the DBCO group absorbs (around 309 nm) and, if applicable, the absorbance of the conjugated molecule (e.g., 280 nm for proteins).[2]

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Solvent Removal: Lyophilize or use a rotary evaporator to remove the solvent from the collected fractions. Avoid excessive heat.[6]

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_purification Purification start This compound deprotection Add 20% Piperidine in DMF start->deprotection incubation Incubate 15-30 min at RT deprotection->incubation monitoring Monitor by TLC/LC-MS incubation->monitoring monitoring->incubation If incomplete purification Purify by RP-HPLC monitoring->purification If complete characterization Characterize by MS, UV-Vis purification->characterization final_product Purified DBCO-PEG3-amide characterization->final_product

Caption: Experimental workflow for the deprotection and purification of DBCO-PEG3-amide conjugates.

troubleshooting_guide cluster_deprotection_solutions Solutions for Incomplete Deprotection cluster_purification_solutions Solutions for Purification Issues problem Problem Encountered incomplete_deprotection Incomplete Fmoc Deprotection problem->incomplete_deprotection Deprotection Step purification_issue Purification Difficulty problem->purification_issue Purification Step solution1a Optimize Conditions (Time, Concentration) incomplete_deprotection->solution1a solution1b Change Solvent (e.g., NMP) incomplete_deprotection->solution1b solution1c Consider Alternative Base incomplete_deprotection->solution1c solution2a Optimize HPLC Gradient purification_issue->solution2a solution2b Use Alternative Method (SEC, Dialysis) purification_issue->solution2b solution2c Adjust Mobile Phase for Solubility purification_issue->solution2c

Caption: Troubleshooting logic for common issues in this compound purification.

References

DBCO-PEG3-amide-N-Fmoc side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and side reactions encountered when using DBCO-PEG3-amide-N-Fmoc in bioconjugation and other chemical biology applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in my conjugation reaction with the deprotected DBCO-PEG3-amine?

A1: Low conjugation yield can stem from several factors:

  • Inefficient Fmoc Deprotection: Incomplete removal of the Fmoc group will result in a lower concentration of the reactive amine, directly impacting the yield of the subsequent conjugation step.

  • Degradation of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group can lose reactivity over time, especially with prolonged storage in aqueous solutions or exposure to oxidizing agents.[1] One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.[2]

  • Steric Hindrance: The molecular environment around the DBCO and azide (B81097) moieties can physically block their interaction, leading to reduced reaction efficiency.

  • Suboptimal Reaction Conditions: Factors such as incorrect pH, low reactant concentrations, or inappropriate buffer composition can negatively impact the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction rate.[3]

  • Hydrolysis of Amide Bond: Under strongly acidic or basic conditions, the amide bond within the linker can be susceptible to hydrolysis.

Q2: I am observing a high background signal in my fluorescence-based assays after conjugation. What could be the cause?

A2: High background signals are often due to non-specific binding of the DBCO-containing conjugate.[3] The primary causes include:

  • Hydrophobic Interactions: The DBCO group itself is hydrophobic and can interact non-specifically with proteins and cell membranes.[3]

  • Insufficient Washing or Blocking: Inadequate washing steps or inefficient blocking of non-specific binding sites can lead to high background.[3]

  • Aggregation of the Conjugate: DBCO-containing molecules, particularly those with hydrophobic payloads, can form aggregates that are difficult to wash away.[3]

Q3: Can the Fmoc deprotection step with piperidine (B6355638) introduce side products?

A3: Yes, the use of piperidine for Fmoc deprotection can lead to side reactions. The primary byproduct is the dibenzofulvene-piperidine adduct, which is formed when piperidine traps the dibenzofulvene molecule released during deprotection.[4][5] While this is the intended mechanism, piperidine can also promote other side reactions, especially in the context of peptide synthesis, such as aspartimide formation if an aspartic acid residue is present and in proximity.[6] For the this compound linker, the main concern would be ensuring complete removal of piperidine and its adducts after deprotection, as they could potentially interfere with subsequent reactions.

Q4: How stable is the DBCO group under various conditions?

A4: The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[7] However, its stability can be affected by:

  • pH: Strong acidic conditions should be avoided as they can cause rearrangement and degradation of the DBCO ring.[8]

  • Oxidizing Agents: Exposure to oxidizing species can lead to a loss of reactivity.

  • Thiols: While more stable than some other alkynes, prolonged exposure to high concentrations of thiols may affect DBCO stability.[2]

  • Temperature: Increased temperatures can accelerate the degradation of the DBCO moiety in aqueous solutions.

Q5: What is the purpose of the PEG3 spacer in this linker?

A5: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions:

  • Increased Hydrophilicity: The PEG linker enhances the water solubility of the DBCO moiety and the resulting conjugate, which can reduce aggregation.[9][10]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, extending the DBCO group away from the attached molecule and improving its accessibility for reaction with an azide.[11]

  • Improved Biocompatibility: PEGylation is a well-established method to improve the biocompatibility and pharmacokinetic properties of biomolecules.[10]

Troubleshooting Guides

Problem: Low or No Conjugation Yield
Potential Cause Recommended Solution
Incomplete Fmoc Deprotection Monitor deprotection by HPLC to ensure complete removal of the Fmoc group. Extend reaction time or use a fresh deprotection solution if necessary.
Degradation of DBCO Moiety Use the deprotected linker immediately after preparation. Store the Fmoc-protected linker under recommended conditions (-20°C, protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions.
Steric Hindrance If conjugating to a large biomolecule, consider optimizing the attachment site of the azide to be more accessible. The PEG3 spacer is designed to help mitigate this, but further optimization may be needed.
Suboptimal SPAAC Reaction Conditions Optimize the pH of the reaction buffer (typically 7.0-7.4).[3] Increase the concentration of reactants if possible. Ensure the buffer is free of azides (e.g., sodium azide preservative), which will compete with the azide-labeled molecule.[2][12]
Hydrolysis of Amide Linkage Avoid exposing the linker to strong acids or bases for prolonged periods. Maintain a pH between 6 and 9 during storage and reactions.
Problem: High Background Signal / Non-Specific Binding
Potential Cause Recommended Solution
Hydrophobic Interactions Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to wash buffers.[3]
Insufficient Blocking Increase the concentration and/or duration of the blocking step (e.g., using 1-5% BSA).[3]
Conjugate Aggregation Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates.[3] The PEG3 spacer helps to improve solubility and reduce aggregation.
Incomplete Removal of Unreacted Linker Ensure thorough purification of the conjugate after the reaction to remove any unreacted DBCO-containing molecules.

Quantitative Data Summary

Table 1: Stability of DBCO Moiety in Aqueous Buffers
Buffer pH Temperature Incubation Time Estimated Remaining Reactivity (%) Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[8]
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability for typical reaction times at room temperature.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature can accelerate degradation.
8.525°C24 hours90 - 95%Generally stable, though higher pH can increase the rate of hydrolysis for other functional groups if present.

This data is adapted from studies on similar DBCO-PEG linkers and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability test.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound in Solution
  • Reagent Preparation:

    • Prepare a 20% (v/v) solution of piperidine in anhydrous N,N-dimethylformamide (DMF).

  • Deprotection Reaction:

    • Dissolve this compound in a minimal amount of anhydrous DMF.

    • Add the 20% piperidine/DMF solution to the linker solution. A 10-fold molar excess of piperidine is typically sufficient.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the deprotection by thin-layer chromatography (TLC) or reverse-phase HPLC (RP-HPLC). The product, DBCO-PEG3-amine, will be more polar than the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, remove the DMF and excess piperidine under high vacuum.

    • The resulting residue can be purified by silica (B1680970) gel chromatography or RP-HPLC to yield the pure DBCO-PEG3-amine.

    • Alternatively, for some applications, the crude product can be precipitated from a non-polar solvent like diethyl ether, washed, and used directly in the next step after thorough drying.

Protocol 2: SPAAC Reaction with Deprotected DBCO-PEG3-amine
  • Reagent Preparation:

    • Dissolve the purified DBCO-PEG3-amine in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any azide-containing preservatives.[2][12]

    • Dissolve the azide-containing molecule in the same buffer.

  • Conjugation Reaction:

    • Add the DBCO-PEG3-amine solution to the azide-containing molecule. A 1.5 to 10-fold molar excess of one reactant can be used to drive the reaction to completion.

    • Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight or at 37°C for a shorter duration, depending on the stability of the biomolecules.[2]

  • Monitoring the Reaction:

    • The progress of the SPAAC reaction can be monitored by observing the decrease in the absorbance of the DBCO group at approximately 309 nm.[13]

  • Purification of the Conjugate:

    • Remove unreacted DBCO-PEG3-amine and other small molecules by size exclusion chromatography (e.g., desalting columns) or dialysis.

    • For purification of protein conjugates, techniques like affinity chromatography or ion-exchange chromatography can be employed.

    • The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_conjugation SPAAC Conjugation start This compound deprotection Add 20% Piperidine in DMF (RT, 30 min - 2h) start->deprotection purification1 Purification (HPLC or Precipitation) deprotection->purification1 product1 DBCO-PEG3-amine purification1->product1 conjugation Mix in Azide-free Buffer (pH 7.4) (RT, 2-12h) product1->conjugation azide Azide-labeled Molecule azide->conjugation purification2 Purification (SEC, Dialysis, or Chromatography) conjugation->purification2 final_product DBCO-PEG3-amide-Conjugate purification2->final_product

Caption: Experimental workflow for using this compound.

troubleshooting_workflow start Low Conjugation Yield check_deprotection Is Fmoc deprotection complete? start->check_deprotection incomplete_deprotection Incomplete Deprotection: - Monitor by HPLC - Extend reaction time - Use fresh reagents check_deprotection->incomplete_deprotection No check_dbco Is DBCO moiety active? check_deprotection->check_dbco Yes success Yield Improved incomplete_deprotection->success inactive_dbco DBCO Degradation: - Use deprotected linker immediately - Store stock solutions properly - Avoid harsh conditions check_dbco->inactive_dbco No check_conditions Are reaction conditions optimal? check_dbco->check_conditions Yes inactive_dbco->success suboptimal_conditions Suboptimal Conditions: - Check pH (7.0-7.4) - Increase reactant concentration - Ensure azide-free buffer check_conditions->suboptimal_conditions No check_conditions->success Yes suboptimal_conditions->success

Caption: Troubleshooting workflow for low conjugation yield.

side_reactions cluster_fmoc Fmoc Group Side Reactions cluster_dbco DBCO Group Side Reactions cluster_amide Amide Linkage Side Reaction fmoc Fmoc-NH-R piperidine Piperidine fmoc->piperidine Deprotection incomplete Incomplete Deprotection (Fmoc-NH-R remains) piperidine->incomplete Insufficient time/reagent dbf_adduct Dibenzofulvene-Piperidine Adduct piperidine->dbf_adduct Byproduct formation dbco DBCO-R acid Strong Acid (e.g., TFA) dbco->acid oxidation Oxidizing Agents dbco->oxidation rearrangement Acid-mediated Rearrangement (Inactive Isomer) acid->rearrangement oxidized_dbco Oxidized DBCO (Loss of reactivity) oxidation->oxidized_dbco amide -CO-NH- hydrolysis_reagent Strong Acid or Base amide->hydrolysis_reagent hydrolysis_product Hydrolysis (-COOH + H2N-) hydrolysis_reagent->hydrolysis_product

Caption: Potential side reactions and byproducts.

References

Technical Support Center: DBCO-PEG3-amide-N-Fmoc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of DBCO-PEG3-amide-N-Fmoc conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its components?

A this compound conjugate is a chemical compound used in bioconjugation and drug delivery research.[1][2][3] It consists of three main parts:

  • DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry with azide-containing molecules.[4][5]

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer that enhances solubility in aqueous media and reduces steric hindrance.[6]

  • Amide-N-Fmoc: An amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis that can be removed under basic conditions.[1][7][8]

Q2: What are the primary causes of aggregation for this compound conjugates?

Aggregation of these conjugates is often a result of the physicochemical properties of its components and the experimental conditions. Key factors include:

  • Hydrophobic Interactions: The DBCO and the fluorenyl group of Fmoc are aromatic and hydrophobic, which can lead to intermolecular stacking and aggregation, particularly in aqueous solutions.[7][8]

  • Solvent Incompatibility: If the conjugate is not fully soluble in the chosen solvent, it can precipitate and form aggregates.

  • High Concentrations: Increased concentrations of the conjugate can promote intermolecular interactions, leading to aggregation.[9]

  • pH and Buffer Composition: The pH of the solution can influence the charge and solubility of the conjugate. Certain salts or buffer components may also promote aggregation.[9]

  • Temperature: Temperature can affect both the solubility of the conjugate and the kinetics of aggregation.[9]

  • Peptide Sequence Effects: If the amide component is part of a larger peptide, the intrinsic properties of the amino acid sequence, such as hydrophobicity or the tendency to form beta-sheets, can drive aggregation.[7][8][10]

Q3: How does the PEG linker influence the solubility and aggregation of the conjugate?

The polyethylene (B3416737) glycol (PEG) linker is hydrophilic and generally helps to increase the overall water solubility of the conjugate and prevent aggregation.[6][11][12] The PEG chain can create a hydration shell around the molecule, which can mask hydrophobic regions and reduce intermolecular interactions that lead to aggregation.[11]

Troubleshooting Guide: Preventing Aggregation

This guide addresses common issues related to the aggregation of this compound conjugates and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dissolving the conjugate. Poor solubility in the chosen solvent.Initially dissolve the conjugate in a small amount of a water-miscible organic solvent such as DMSO, DMF, or NMP before adding it to your aqueous buffer.[5][10][13][14]
The solution becomes cloudy or forms a precipitate over time. Aggregation is occurring due to intermolecular hydrophobic interactions.1. Reduce the concentration of the conjugate in the solution.[9]2. Add stabilizing excipients to the buffer. Common examples include: - Sugars (e.g., 5-10% sucrose (B13894) or trehalose)[9] - Polyols (e.g., glycerol) - Amino acids (e.g., 50-100 mM Arginine)[9] - Non-ionic surfactants (e.g., 0.01-0.05% Polysorbate 20 or Polysorbate 80)[9]3. Optimize the pH of the buffer to improve the solubility of the conjugate.[9]
Aggregation occurs during a bioconjugation reaction. Reaction conditions are promoting aggregation.1. Lower the reaction temperature. Performing the reaction at 4°C can slow down the aggregation process.[9][15]2. Add the conjugate stepwise to the reaction mixture instead of all at once.[9]3. Gently mix the reaction solution; avoid vigorous agitation which can sometimes induce aggregation.
The final purified conjugate is prone to aggregation and precipitation. The conjugate is inherently prone to aggregation in the final buffer.1. Screen for an optimal storage buffer containing stabilizing excipients (see above).2. Store at a lower concentration. 3. Store at a lower temperature (e.g., -20°C or -80°C), and avoid frequent freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound Conjugate

Objective: To determine the optimal solvent and buffer conditions to prevent aggregation.

Materials:

  • This compound conjugate

  • Solvents: DMSO, DMF, NMP, Ethanol, Acetonitrile

  • Aqueous Buffers: Phosphate-Buffered Saline (PBS) pH 7.4, Tris Buffer (50 mM) pH 8.0, Acetate Buffer (50 mM) pH 5.0

  • Stabilizing Excipients (stock solutions): 50% Sucrose, 1M Arginine, 1% Polysorbate 20

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Methodology:

  • Initial Solvent Screening:

    • Prepare a concentrated stock solution of the conjugate (e.g., 10 mg/mL) in various organic solvents (DMSO, DMF, NMP, Ethanol, Acetonitrile).

    • Observe for complete dissolution. Note any solvents where the conjugate is not fully soluble.

  • Aqueous Buffer Solubility with Co-solvent:

    • From the best stock solution (e.g., in DMSO), add the conjugate to different aqueous buffers to achieve a final concentration of 1 mg/mL with a final DMSO concentration of 5-10%.

    • Vortex briefly and visually inspect for any precipitation or cloudiness immediately and after 1 hour at room temperature.

  • Effect of Stabilizing Excipients:

    • Prepare solutions of the conjugate in the most promising buffer from step 2.

    • Add different stabilizing excipients to final concentrations as suggested in the table below.

    • Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C).

    • Measure the absorbance (turbidity) at 600 nm at different time points (e.g., 0, 1, 4, and 24 hours) to monitor for aggregation. An increase in absorbance indicates aggregation.

Data Presentation:

Table 1: Solubility Screening Results

SolventSolubility at 10 mg/mL (Visual)Observations
DMSOSolubleClear solution
DMFSolubleClear solution
NMPSolubleClear solution
EthanolPartially SolubleSuspension formed
AcetonitrilePartially SolubleSuspension formed

Table 2: Aggregation Assessment in Aqueous Buffer with Stabilizers (OD600)

Condition0 hr1 hr4 hr24 hr
Buffer Only0.050.150.300.65
+ 5% Sucrose0.050.060.080.10
+ 50 mM Arginine0.050.070.090.12
+ 0.01% Polysorbate 200.040.050.050.06

Visualizations

Troubleshooting Workflow for Aggregation Issues

Troubleshooting_Aggregation start Aggregation or Precipitation Observed check_dissolution Was the initial dissolution complete? start->check_dissolution dissolve_in_organic Dissolve in minimal water-miscible organic solvent (e.g., DMSO, DMF) check_dissolution->dissolve_in_organic No check_concentration Is the working concentration high? check_dissolution->check_concentration Yes dissolve_in_organic->check_concentration lower_concentration Lower the working concentration check_concentration->lower_concentration Yes check_buffer Are buffer conditions optimal? check_concentration->check_buffer No lower_concentration->check_buffer optimize_buffer Optimize Buffer: - Adjust pH - Add stabilizers (Sucrose, Arginine, Surfactant) check_buffer->optimize_buffer No check_temp Is the reaction/storage temperature high? check_buffer->check_temp Yes optimize_buffer->check_temp lower_temp Lower temperature (e.g., 4°C) check_temp->lower_temp Yes solution_stable Solution is Stable check_temp->solution_stable No lower_temp->solution_stable

Caption: Workflow for troubleshooting aggregation of this compound conjugates.

Factors Contributing to Aggregation

Aggregation_Factors aggregation Aggregation of Conjugate hydrophobic Hydrophobic Interactions (DBCO, Fmoc) hydrophobic->aggregation solvent Poor Solvent/ Buffer Compatibility solvent->aggregation concentration High Concentration concentration->aggregation conditions Suboptimal Conditions (pH, Temperature) conditions->aggregation peptide Peptide Sequence Properties peptide->aggregation

Caption: Key factors that can lead to the aggregation of the conjugate.

References

Technical Support Center: DBCO-PEG3-amide-N-Fmoc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DBCO-PEG3-amide-N-Fmoc in their experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This reaction is bioorthogonal, meaning it can proceed in a biological system without interfering with native biochemical processes.

  • PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer consisting of three ethylene (B1197577) glycol units. This spacer enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance between conjugated molecules.[1]

  • Fmoc-protected Amine: The amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under basic conditions to reveal a primary amine. This amine can then be used for subsequent amide bond formation with a carboxyl-containing molecule.

This linker is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and for the modification of biomolecules for applications in targeted drug delivery and cellular imaging.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound and similar DBCO-PEG linkers are generally soluble in a variety of organic solvents. The PEG spacer enhances hydrophilicity compared to non-PEGylated DBCO compounds.[4] For many applications, initial solubilization in a water-miscible organic solvent like DMSO or DMF is recommended before dilution into an aqueous reaction buffer.[5]

Q3: What are the key considerations for the two main reaction types involving this linker?

A3: The two primary reactions are the copper-free click reaction involving the DBCO group and the amide bond formation following Fmoc deprotection.

  • DBCO (SPAAC) Reaction: This reaction is highly specific between the DBCO group and an azide (B81097). It is critical to use azide-free buffers (e.g., avoid sodium azide) to prevent unwanted reactions.[6] The reaction rate is dependent on the concentration of both reactants.[7]

  • Amide Bond Formation: After Fmoc deprotection, the newly exposed amine can be coupled to a carboxylic acid. This reaction is often facilitated by coupling reagents like HATU or EDC/NHS to activate the carboxylic acid.[8][9]

Q4: Can the DBCO group react with functional groups other than azides?

A4: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is exceptionally specific. Under typical physiological conditions of pH and temperature, the DBCO group is highly selective for azide groups and does not react with other naturally occurring functional groups such as amines or hydroxyls. This bioorthogonality is a significant advantage of copper-free click chemistry.

Solvent Selection and Solubility

CompoundSolventSolubility
DBCO-PEG3-amineDCM, THF, acetonitrile, DMF, DMSOSoluble[1]
DBCO-PEG4-acidDMSO, DCM, DMFSoluble[4]
DBCO-PEG4-NHS esterAqueous BuffersUp to 1.5 mM[4]
DBCO-PEG4-NHS esterDMSO, DMF, DCM, THF, ChloroformSoluble[4]
DBCO-PEG-NHSWater, ethanol, chloroform, DMSO10 mg/mL[4]
DBCO-PEG4-acidDMSO≥ 100 mg/mL (180.96 mM)[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in DBCO Click Chemistry Reaction

Low or no yield in the copper-free click chemistry step can be frustrating. Below are potential causes and recommended solutions.

Potential CauseRecommended Solution
Suboptimal Reagent Concentration DBCO-azide reactions are second-order, so their rate depends on the concentration of both reactants. Increase the concentration of both the DBCO- and azide-containing molecules.[7]
Incorrect Molar Ratio An inappropriate molar ratio of DBCO to azide can limit the reaction. A 1.5:1 to 3:1 molar ratio of the more abundant or less critical component is a good starting point. This can be inverted if one reagent is more precious.[7]
Steric Hindrance The DBCO and azide moieties may be sterically hindered, preventing them from reacting efficiently. Consider using a linker with a longer PEG spacer if steric hindrance is suspected.
Degradation of Reactants DBCO reagents can be sensitive to moisture and light. Ensure proper storage of the linker at -20°C, protected from moisture. Prepare fresh solutions of all reactants before each experiment.[10]
Presence of Azide Contaminants in Buffers Buffers containing sodium azide will compete with your azide-labeled molecule for reaction with the DBCO group. Strictly avoid buffers containing sodium azide.[6][7]
Suboptimal Reaction Conditions While reactions can proceed at 4°C, incubating at room temperature (20-25°C) or 37°C can significantly increase the reaction rate. Reaction times of 4-12 hours are typical, but longer incubations (up to 48 hours) can improve yield, especially at lower temperatures or concentrations.[7]
Issue 2: Incomplete Fmoc Deprotection

The removal of the Fmoc group is a critical step to enable subsequent amide bond formation. Incomplete deprotection will result in a lower yield of the desired product.

Potential CauseRecommended Solution
Insufficient Deprotection Time or Reagent Concentration For solution-phase reactions, a common condition is 20% piperidine (B6355638) in DMF. Ensure the reaction proceeds for a sufficient time (e.g., 30 minutes to 2 hours at room temperature). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Aggregation Although less common in solution-phase than in solid-phase synthesis, aggregation can still occur, limiting reagent access. If aggregation is suspected, consider using a different solvent or adding a chaotropic agent.
Side Reactions with Piperidine Piperidine can potentially react with other functional groups in the molecule, although this is less common with the stable amide linkage in this compound. If side reactions are suspected, consider alternative, less nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often used with a scavenger for the dibenzofulvene byproduct.[11]
Issue 3: Low Yield in Amide Coupling Reaction

After successful Fmoc deprotection, the subsequent amide bond formation can also present challenges.

Potential CauseRecommended Solution
Inefficient Carboxylic Acid Activation The carboxylic acid needs to be activated for efficient coupling. Use standard peptide coupling reagents like HATU with a base such as DIPEA, or a carbodiimide (B86325) like EDC in combination with NHS.[8][9]
Hydrolysis of Activated Ester The activated carboxylic acid (e.g., NHS ester) is susceptible to hydrolysis, especially in aqueous buffers. Prepare the activated species fresh and use it immediately.[8]
Incorrect pH The pH of the reaction mixture is crucial. For EDC/NHS coupling, the activation step is typically performed at a slightly acidic pH (e.g., 5.5), while the coupling to the amine is more efficient at a pH of 7.2-7.5.[8]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the activated carboxylic acid. Use amine-free buffers like PBS or HEPES.[5]

Experimental Protocols

Protocol 1: Solution-Phase Fmoc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) or LC-MS system for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

  • Add the 20% piperidine solution to the solution of the linker. A typical molar excess of piperidine is used.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, remove the DMF and excess piperidine under reduced pressure. The resulting crude DBCO-PEG3-amine can be purified by an appropriate method, such as silica (B1680970) gel chromatography, or used directly in the next step.

Protocol 2: Amide Coupling of DBCO-PEG3-amine with a Carboxylic Acid using HATU

Materials:

  • DBCO-PEG3-amine (from Protocol 1)

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[12]

  • Add a solution of DBCO-PEG3-amine (1.05 equivalents) in a minimum amount of anhydrous DMF to the reaction mixture.[12]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure conjugate.[12]

Protocol 3: Copper-Free Click Reaction (SPAAC)

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the reactants: Dissolve the azide-containing molecule and the DBCO-functionalized molecule in the reaction buffer.

  • Perform the click reaction: Add the azide-containing molecule to the DBCO-functionalized molecule solution. A 1.5 to 3-fold molar excess of the less critical component is recommended.[13]

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry if applicable.[13]

  • Purify the final conjugate: Remove the excess unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography or dialysis.[13]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a protein (via an available amine) to an azide-containing molecule of interest.

experimental_workflow cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Copper-Free Click Reaction start This compound deprotection Add 20% Piperidine in DMF start->deprotection product1 DBCO-PEG3-amine deprotection->product1 coupling Couple with DBCO-PEG3-amine product1->coupling protein Protein with Carboxylic Acid activation Activate with HATU/DIPEA protein->activation activation->coupling product2 DBCO-PEG3-amide-Protein click_reaction SPAAC Reaction product2->click_reaction azide_mol Azide-Molecule of Interest azide_mol->click_reaction final_conjugate Final Protein-Linker-Molecule Conjugate click_reaction->final_conjugate

Caption: A typical experimental workflow for bioconjugation using this compound.

References

Validation & Comparative

HPLC purification and analysis of DBCO-PEG3-amide-N-Fmoc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the HPLC Purification and Analysis of DBCO-PEG3-amide-N-Fmoc Conjugates

For researchers, scientists, and professionals in drug development, the purity and characterization of linker molecules are critical for the successful synthesis of bioconjugates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of this compound, a heterobifunctional linker used in copper-free click chemistry. We present a detailed experimental protocol and a comparison with alternative techniques, supported by experimental principles.

Comparison of Purification and Analysis Techniques

The selection of an appropriate purification and analytical method is contingent on the specific requirements of the research, including the scale of the purification, the desired purity level, and the available instrumentation. While Reverse-Phase HPLC (RP-HPLC) is a primary method for both purification and analysis of molecules like this compound, other chromatographic techniques can be considered as alternatives or complementary methods, particularly in the context of larger bioconjugates.

Technique Principle Advantages Limitations Primary Application
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[1]High resolution, applicable for both purification and analysis, good for removing non-polar impurities.[2]Can denature sensitive biomolecules, requires organic solvents.Purification and Purity Analysis
Size-Exclusion Chromatography (SEC) Separation based on molecular size and hydrodynamic radius.[]Gentle, non-denaturing conditions, effective for removing small molecule reagents from large conjugates.[1][4]Low resolution for molecules of similar size, not suitable for separating isomers.[]Removal of unreacted small molecules
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.[]High capacity, can separate molecules with minor charge differences.[]Requires charged functional groups, separation is sensitive to buffer pH and ionic strength.Purification of charged conjugates
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity in an aqueous, high-salt mobile phase.[]Less denaturing than RP-HPLC, good for purifying proteins while maintaining their native structure.[][5]Lower resolution compared to RP-HPLC, requires high salt concentrations which may not be suitable for all molecules.[]Purification of protein conjugates
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection of mass spectrometry.[5]Provides molecular weight confirmation, allows for identification of impurities and byproducts.[2]Higher cost and complexity, may not be suitable for high-throughput screening.[5]Characterization and identification

Experimental Workflow and Purification Logic

The general process for handling this compound involves an initial analysis of the crude material, followed by purification to remove impurities, and finally, analysis of the purified product to confirm its identity and purity.

Experimental Workflow cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Crude Crude this compound Purification HPLC Purification Crude->Purification Injection Analysis HPLC Analysis Purification->Analysis Fraction Collection MS Mass Spectrometry Analysis->MS Characterization Pure Pure Conjugate Analysis->Pure Purity Confirmation

Caption: General experimental workflow for the purification and analysis of this compound conjugates.

The choice of purification technique is guided by the physicochemical properties of the target molecule and its potential impurities.

Purification_Logic start Crude Conjugate Mixture hydrophobicity Difference in Hydrophobicity? start->hydrophobicity size Difference in Size? hydrophobicity->size No rphplc Reverse-Phase HPLC hydrophobicity->rphplc Yes charge Difference in Charge? size->charge No sec Size-Exclusion Chromatography size->sec Yes iex Ion-Exchange Chromatography charge->iex Yes hic Hydrophobic Interaction Chromatography rphplc->hic Alternative

References

A Comparative Guide to DBCO-PEG3-amide-N-Fmoc and DBCO-PEG4-amide-N-Fmoc for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic properties. Among the advanced linkers available, those combining a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and a protected amine for further functionalization are particularly valuable. This guide provides an objective comparison of two such linkers: DBCO-PEG3-amide-N-Fmoc and DBCO-PEG4-amide-N-Fmoc.

The primary distinction between these two reagents lies in the length of the PEG spacer, with the PEG4 variant containing one additional ethylene (B1197577) glycol unit compared to the PEG3 version. This seemingly minor structural difference can have significant implications for the physicochemical properties and biological performance of the resulting bioconjugate. While direct head-to-head experimental data for these specific linkers is not extensively available in peer-reviewed literature, a comparison can be drawn based on the well-established principles of PEGylation in bioconjugation.[1]

Structural and Physicochemical Comparison

The core components of both linkers are the DBCO group, which enables highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, and an N-Fmoc protected amine, which allows for subsequent conjugation following deprotection.[2][3] The key differentiator is the discrete PEG chain.

PropertyThis compoundDBCO-PEG4-amide-N-FmocRationale for Performance Difference
Molecular Weight LowerHigherThe additional PEG unit in the PEG4 linker increases its overall molecular weight.
Spacer Arm Length ShorterLongerThe PEG4 chain provides a greater spatial separation between the conjugated molecules.
Hydrophilicity HighMarginally HigherThe extra ethylene glycol unit in the PEG4 linker contributes to a slight increase in overall water solubility.[4]
Potential for Steric Hindrance Reduction GoodBetterA longer PEG chain can more effectively mitigate steric hindrance between large biomolecules, potentially leading to improved reaction efficiency and biological activity.[4]
Compactness of Final Conjugate More CompactLess CompactFor applications where a smaller, more constrained final product is desired, the shorter PEG3 linker may be advantageous.[1]
Potential Impact on Pharmacokinetics May lead to faster clearanceMay lead to slightly longer circulation timeLonger PEG chains are generally associated with an increased hydrodynamic radius, which can reduce renal clearance.[5] However, with short PEG linkers, this effect may be minimal.
Receptor Binding Affinity Potentially higher in some contextsMay be lower if increased flexibility is detrimentalFor certain receptor-ligand interactions, a shorter, more constrained linker can result in higher binding affinity.[1]

Performance Characteristics in Bioconjugation

The choice between a PEG3 and a PEG4 linker often represents a trade-off between several performance parameters.

Solubility and Aggregation: A primary role of the PEG spacer is to enhance the aqueous solubility of the bioconjugate, which is particularly important when working with hydrophobic payloads.[6] While both linkers improve solubility, the slightly longer PEG4 chain may offer a marginal advantage in preventing aggregation, especially at higher concentrations or with particularly "sticky" molecules.

Reaction Kinetics and Efficiency: The SPAAC reaction between the DBCO group and an azide (B81097) is generally very fast and efficient.[7] The length of the PEG spacer is unlikely to significantly alter the intrinsic reactivity of the DBCO group. However, in cases where the azide is located on a large or sterically hindered molecule, the longer and more flexible PEG4 spacer may provide better accessibility, potentially leading to a modest increase in conjugation efficiency.

Biological Activity: The length of the linker can influence the biological activity of the final conjugate. For PROTACs, the linker length is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase. For ADCs, the linker can affect drug release and target engagement. The optimal linker length is highly dependent on the specific biological system and often needs to be determined empirically.

Experimental Protocols

The following are detailed, representative methodologies for the key experimental steps involving both this compound and DBCO-PEG4-amide-N-Fmoc.

Fmoc Deprotection

This protocol describes the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound or DBCO-PEG4-amide-N-Fmoc

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the DBCO-PEG-amide-N-Fmoc linker in anhydrous DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the linker solution.

  • Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The resulting DBCO-PEG-amide with a free amine can be used directly in the next step or purified by chromatography if necessary.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the general procedure for conjugating the DBCO-containing linker (after Fmoc deprotection and subsequent functionalization, or by using the DBCO end of the molecule) to an azide-modified biomolecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized biomolecule (e.g., protein, peptide, nucleic acid)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), if needed to dissolve the DBCO-linker

Procedure:

  • Prepare a solution of the azide-functionalized biomolecule in the reaction buffer.

  • Prepare a stock solution of the DBCO-functionalized molecule in DMSO or the reaction buffer.

  • Add the DBCO-functionalized molecule solution to the azide-functionalized biomolecule solution. A molar excess of 1.5 to 10-fold of the DBCO-linker is often used to ensure complete conjugation to the biomolecule. The final concentration of DMSO should ideally be kept below 10% to avoid denaturation of proteins.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the resulting bioconjugate to remove excess unreacted linker using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Visualizing the Structures and Workflow

To further clarify the comparison and application of these linkers, the following diagrams illustrate their chemical structures and a typical experimental workflow.

Chemical Structures of DBCO-PEG-amide-N-Fmoc Linkers cluster_0 This compound cluster_1 DBCO-PEG4-amide-N-Fmoc img1 img2 G start Start with DBCO-PEGn-amide-N-Fmoc (n=3 or 4) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection free_amine DBCO-PEGn-amine deprotection->free_amine conjugation1 Conjugation to Molecule 1 (e.g., E3 Ligase Ligand via amide bond) free_amine->conjugation1 intermediate DBCO-PEGn-Molecule 1 conjugation1->intermediate spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) intermediate->spaac azide_molecule Azide-Modified Molecule 2 (e.g., Target Protein Ligand) azide_molecule->spaac final_conjugate Final Bioconjugate (Molecule 1 - Linker - Molecule 2) spaac->final_conjugate purification Purification (e.g., SEC, Dialysis) final_conjugate->purification

References

A Comparative Guide to DBCO-PEG3-amide-N-Fmoc and Other Click Chemistry Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and efficient covalent linking of molecules is paramount. "Click chemistry" has emerged as a powerful toolbox for this purpose, offering a suite of bioorthogonal reactions that proceed with high yield and specificity in complex biological environments. Among the various linkers available, DBCO-PEG3-amide-N-Fmoc stands out for its unique combination of functionalities. This guide provides an objective comparison of this compound with other major classes of click chemistry linkers, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal tool for your research needs.

Introduction to this compound

This compound is a heterobifunctional linker designed for advanced bioconjugation applications. Its structure incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of DBCO allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1][2]

  • Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer. The inclusion of a PEG linker enhances the hydrophilicity and solubility of the molecule in aqueous buffers, which is crucial for biological applications.[3][4] It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules.[5]

  • Fmoc-protected Amine: The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[6] Its key advantage is its selective removal under mild basic conditions (e.g., with piperidine), which does not affect other sensitive functional groups, allowing for subsequent modifications at the newly exposed amine.[1][7]

This combination of features makes this compound a versatile tool for applications such as the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and other complex biomolecular constructs where sequential and site-specific modifications are required.

Comparative Analysis of Click Chemistry Linkers

The choice of a click chemistry linker depends on several factors, including the desired reaction kinetics, the stability of the linker and the resulting conjugate, the solubility requirements of the application, and the presence of other functional groups. Here, we compare the performance of DBCO-based linkers with other prominent click chemistry systems.

Reaction Kinetics

The speed of the ligation reaction is a critical parameter, especially in applications involving low reactant concentrations or time-sensitive processes like live-cell imaging. The table below summarizes the second-order rate constants for various click chemistry reactions.

Reaction TypeLinker SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
SPAAC DBCO + Benzyl Azide (B81097)~0.34 - 1.0Fast, copper-free, bioorthogonal. Rate is influenced by the azide's electronic properties.[8]
BCN + Benzyl Azide~0.03 - 0.28Generally slower than DBCO with aliphatic azides, but can be faster with electron-deficient aromatic azides.[8]
CuAAC Terminal Alkyne + Azide1 - 100 (ligand-dependent)Very fast but requires a copper(I) catalyst, which can be cytotoxic. Ligands can accelerate the reaction.[9]
IEDDA Tetrazine + TCO> 800 (up to 10⁶)Exceptionally fast, bioorthogonal, and copper-free.[10][11]

Key Takeaways:

  • Tetrazine-TCO ligation offers the fastest kinetics among the compared bioorthogonal reactions, making it ideal for applications requiring rapid labeling at low concentrations.[10][11]

  • DBCO (SPAAC) provides a good balance of rapid kinetics and high stability without the need for a copper catalyst.[2][5] The reaction rate of DBCO can be influenced by the structure of the azide, with electron-donating groups on the azide generally leading to faster reactions.[5]

  • BCN (SPAAC) is generally slower than DBCO but offers advantages in terms of smaller size and potentially higher stability in certain contexts.[8][12]

  • CuAAC is a very efficient reaction but its use in living systems is limited by the cytotoxicity of the copper catalyst.[9]

Stability and Solubility

The stability of the linker and the resulting conjugate is crucial for the integrity of the final product, especially in biological environments. Solubility in aqueous buffers is also a key consideration for most bioconjugation applications.

Linker TypeStabilitySolubility
DBCO Generally stable, but can be susceptible to degradation by thiols (e.g., glutathione) in the intracellular environment.[12] DBCO-modified antibodies show good stability, with only a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C.[13]The core DBCO moiety is hydrophobic. PEGylation, as in this compound, significantly improves water solubility.[3][4]
BCN Generally more stable than DBCO in the presence of thiols. However, some studies have shown instability under certain conditions.[14]Less hydrophobic than DBCO, and PEGylated versions are also available to enhance solubility.[15]
CuAAC (Triazole) The resulting 1,2,3-triazole linkage is highly stable.The solubility of the linker depends on the specific alkyne and azide used. PEGylated versions are common.
Tetrazine-TCO The resulting dihydropyridazine (B8628806) linkage is stable. The tetrazine moiety itself can be susceptible to degradation in aqueous media, depending on its substituents.The solubility of both tetrazine and TCO can be enhanced through PEGylation.

Key Takeaways:

  • PEGylation is a common strategy across all linker types to improve aqueous solubility and biocompatibility.[4]

  • BCN may offer a stability advantage over DBCO in reducing environments rich in thiols.[12]

  • The Fmoc group on this compound is stable to acidic conditions but is readily cleaved by weak bases, providing an orthogonal deprotection strategy.[6]

Experimental Protocols

Detailed methodologies are essential for successful bioconjugation. Below are generalized protocols for key experiments involving the use of DBCO linkers and Fmoc deprotection.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the labeling of an antibody with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • DBCO-NHS ester dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.

  • Characterization (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-labeled antibody and an azide-functionalized molecule.

Materials:

  • DBCO-labeled antibody.

  • Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug).

  • Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

Procedure:

  • Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the antibody conjugate from excess azide-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.

  • Validation: The formation of the conjugate can be validated by SDS-PAGE, where a band shift corresponding to the increased molecular weight of the conjugate should be observed.

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further modification.

Materials:

  • Fmoc-protected bioconjugate.

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF.

  • Washing solvent: DMF.

Procedure:

  • Resin Swelling (for solid-phase): If the conjugate is on a solid support, swell the resin in DMF for at least 30 minutes.

  • Deprotection: Add the deprotection solution to the bioconjugate. For solid-phase synthesis, agitate for 5-10 minutes, drain, and repeat with fresh deprotection solution for another 15-20 minutes. For solution-phase, the reaction time will need to be optimized.

  • Washing: Wash the deprotected conjugate thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): The completion of the deprotection can be confirmed using a Kaiser test (for solid-phase) or by analytical techniques such as HPLC or mass spectrometry.

Visualizing Click Chemistry Workflows and Reactions

Diagrams can help to clarify the complex processes involved in bioconjugation. The following are Graphviz (DOT language) scripts for generating diagrams of the different click chemistry reactions and a typical experimental workflow.

Click_Chemistry_Reactions cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_IEDDA Inverse Electron Demand Diels-Alder (IEDDA) DBCO DBCO (Linker 1) Triazole_SPAAC Stable Triazole Linkage DBCO->Triazole_SPAAC Copper-Free Azide_SPAAC Azide (Molecule 2) Azide_SPAAC->Triazole_SPAAC Alkyne Terminal Alkyne (Linker 1) Triazole_CuAAC Stable Triazole Linkage Alkyne->Triazole_CuAAC Cu(I) Catalyst Azide_CuAAC Azide (Molecule 2) Azide_CuAAC->Triazole_CuAAC Tetrazine Tetrazine (Linker 1) Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine Extremely Fast, Copper-Free TCO TCO (Molecule 2) TCO->Dihydropyridazine

Caption: Comparison of major click chemistry reactions.

Bioconjugation_Workflow cluster_Step1 Step 1: Functionalization of Molecule A cluster_Step2 Step 2: Functionalization of Molecule B cluster_Step3 Step 3: SPAAC Reaction cluster_Step4 Step 4: Fmoc Deprotection MoleculeA Molecule A (e.g., Antibody) FunctionalizedA DBCO-Functionalized Molecule A MoleculeA->FunctionalizedA DBCO_Linker This compound DBCO_Linker->FunctionalizedA Conjugation Mix and Incubate (Copper-Free) FunctionalizedA->Conjugation MoleculeB Molecule B (e.g., Drug, Peptide) FunctionalizedB Azide-Functionalized Molecule B MoleculeB->FunctionalizedB Azide_Modification Azide Modification Azide_Modification->FunctionalizedB FunctionalizedB->Conjugation Conjugate DBCO-Linked Conjugate Conjugation->Conjugate Deprotection Add Piperidine Conjugate->Deprotection Final_Product Final Conjugate with Free Amine Deprotection->Final_Product

Caption: Workflow for bioconjugation using this compound.

Conclusion

The selection of a click chemistry linker is a critical decision in the design of bioconjugation experiments. This compound offers a unique and powerful combination of features: a copper-free, bioorthogonal SPAAC reaction handle (DBCO), a hydrophilicity-enhancing and flexible spacer (PEG3), and an orthogonally-protected amine (Fmoc) for sequential modifications.

While Tetrazine-TCO ligation provides the fastest reaction kinetics, DBCO-based linkers offer a robust and versatile platform with a good balance of speed, stability, and biocompatibility. The comparison with other linkers such as BCN and those used in CuAAC highlights the specific advantages of each system. For applications requiring high stability in reducing environments, BCN may be a preferable choice. For reactions where cytotoxicity is not a concern and high speed is paramount, CuAAC remains a powerful tool.

Ultimately, the choice of linker should be guided by the specific requirements of the biological system and the desired properties of the final conjugate. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal click chemistry linker for their scientific endeavors.

References

A Comparative Guide to Bioconjugation Linkers: DBCO-PEG3-amide-N-Fmoc vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is a critical decision that dictates the strategy for covalently attaching molecules to proteins, peptides, or other biomolecules. This guide provides an objective comparison between two distinct classes of linkers: the bioorthogonal DBCO-PEG3-amide-N-Fmoc and the conventional N-Hydroxysuccinimide (NHS) ester linkers. While both can be involved in forming stable amide bonds, their mechanisms, applications, and experimental workflows differ significantly.

At a Glance: Key Differences

The fundamental distinction lies in their reactive functionalities and intended use. NHS ester linkers are amine-reactive reagents used for direct, one-step labeling of biomolecules. In contrast, this compound is a heterobifunctional linker designed for multi-step, bioorthogonal conjugation strategies, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Performance and Properties Comparison

The selection between these linkers is highly dependent on the desired experimental outcome, whether it be straightforward labeling or the construction of a complex, multi-component system.

FeatureThis compoundNHS Ester Linkers
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) after amine deprotection and subsequent amide bond formation.Nucleophilic Acyl Substitution
Reactive Towards Azides (via DBCO); Carboxylic acids (via primary amine after Fmoc deprotection).Primary amines (e.g., lysine (B10760008) side chains, N-terminus of proteins).[1]
Reaction Specificity Very high (bioorthogonal DBCO-azide reaction).[2]High for primary amines, but can have side reactions with serine, threonine, and tyrosine.[1]
Reaction Speed SPAAC is very fast; amide bond formation is standard.[2]Fast (minutes to hours).[3]
Workflow Multi-step: Fmoc deprotection, optional amide bond formation, then SPAAC.Single-step mixing of linker and biomolecule.
Biocompatibility Excellent for SPAAC (copper-free, bioorthogonal).[2]Good, but the reaction is not bioorthogonal and can react with any accessible primary amines.
Stability of Linkage Forms a highly stable triazole ring and a stable amide bond.[4][5]Forms a very stable amide bond.[6]
Key Advantage Enables precise, controlled assembly of complex bioconjugates.Simplicity and speed for direct labeling.
Common Applications PROTACs, ADCs, peptide synthesis, targeted drug delivery.[7][8][9]Protein and antibody labeling with fluorophores, biotin, or other tags.

Reaction Mechanisms and Workflows

The divergent functionalities of these linkers lead to distinct experimental pathways. NHS esters offer a direct route to labeling, while this compound is a component in a more elaborate construction process.

NHS Ester Linker Workflow

NHS esters react with primary amines on proteins, such as the ε-amino group of lysine residues, in a single step to form a stable amide bond. This reaction is pH-sensitive, with an optimal range of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[3][7][9]

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ Conjugate Protein-NH-CO-R' (Stable Amide Bond) Protein->Conjugate pH 7.2-8.5 NHS_Ester R'-NHS Ester NHS_Ester->Conjugate NHS NHS (Leaving Group) DBCO_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Click Chemistry (SPAAC) Fmoc_Linker DBCO-Linker-NH-Fmoc Deprotected_Linker DBCO-Linker-NH₂ Fmoc_Linker->Deprotected_Linker Piperidine DBCO_Molecule_A DBCO-Linker-NH-CO-Molecule A Deprotected_Linker->DBCO_Molecule_A Molecule_A Molecule A-COOH Molecule_A->DBCO_Molecule_A Final_Conjugate Final Conjugate DBCO_Molecule_A->Final_Conjugate Molecule_B Molecule B-N₃ Molecule_B->Final_Conjugate Bioorthogonal

References

A Comparative Guide to DBCO-PEG3-amide-N-Fmoc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Heterobifunctional linkers are central to this endeavor, enabling the controlled assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of DBCO-PEG3-amide-N-Fmoc, a popular linker for copper-free click chemistry, with a key alternative, DBCO-PEG3-NH-Boc. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in the selection and application of these critical reagents.

Introduction to this compound and Its Components

This compound is a heterobifunctional linker designed for sequential bioconjugation reactions. Its structure comprises three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological media without the need for a cytotoxic copper catalyst.

  • Polyethylene (B3416737) Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. The PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.

  • Fmoc-protected Amine: The terminal primary amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions to reveal the reactive amine for a subsequent conjugation step.

This molecular architecture allows for a two-step conjugation strategy. First, the DBCO group can be reacted with an azide-modified molecule. Subsequently, the Fmoc group is removed to expose the amine, which can then be conjugated to a second molecule, for instance, through amide bond formation.

Comparison with an Alternative: DBCO-PEG3-NH-Boc

A primary alternative to this compound is DBCO-PEG3-NH-Boc , where the amine is protected by a tert-butyloxycarbonyl (Boc) group. The core DBCO and PEG3 components remain the same, allowing for a direct comparison of the protecting group's influence on the linker's utility.

Performance Comparison: Fmoc vs. Boc Protecting Groups

The choice between an Fmoc and a Boc protecting group is dictated by the overall synthetic strategy, particularly the stability of the biomolecules and other protecting groups present.

FeatureThis compoundDBCO-PEG3-NH-BocSupporting Data/Rationale
Deprotection Condition Mildly basic (e.g., 20% piperidine (B6355638) in DMF)Strongly acidic (e.g., trifluoroacetic acid - TFA)The Fmoc group is cleaved via a β-elimination mechanism in the presence of a mild base, while the Boc group is readily cleaved by strong acids.
Orthogonality Orthogonal to acid-labile protecting groups (e.g., Boc, tBu)Orthogonal to base-labile protecting groups (e.g., Fmoc)This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS) and allows for selective deprotection in the presence of other protecting groups.
Biomolecule Compatibility Suitable for acid-sensitive biomolecules.Suitable for base-sensitive biomolecules.The mild basic conditions for Fmoc removal are often better tolerated by delicate proteins and oligonucleotides than the harsh acidic conditions required for Boc removal.
Monitoring Deprotection can be monitored by UV spectroscopy (detection of the dibenzofulvene byproduct).Deprotection is typically not monitored by UV spectroscopy.This feature of Fmoc chemistry allows for real-time monitoring of reaction completion in automated peptide synthesizers.
Performance Comparison: SPAAC Reagents
SPAAC ReagentSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
DBCO ~0.3 - 1.0High reactivity, good stability in aqueous buffers.More hydrophobic than BCN, can be unstable in the presence of thiols.
BCN (Bicyclo[6.1.0]nonyne) ~0.07 - 0.15Smaller, less hydrophobic than DBCO, more stable in the presence of thiols.Generally slower reaction kinetics than DBCO.
TCO (trans-Cyclooctene) >10³ (with tetrazine)Extremely fast reaction kinetics (with tetrazine).Reacts with tetrazines, not azides, via an inverse-electron-demand Diels-Alder reaction.

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Peptide to this compound

Objective: To conjugate an azide-containing peptide to the DBCO end of the linker.

Materials:

  • Azide-modified peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reagents: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM). Dissolve the azide-modified peptide in PBS.

  • Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 20% to maintain peptide solubility and structure.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess linker.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and HPLC analysis.

Protocol 2: On-Resin Fmoc Deprotection and Conjugation of a Second Molecule

Objective: To deprotect the Fmoc group and conjugate a second molecule to the exposed amine while the linker-peptide conjugate is on a solid-phase resin.

Materials:

  • Resin-bound peptide-linker conjugate from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • DMF

  • Carboxylic acid-containing molecule for conjugation

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation of Second Molecule: In a separate vial, activate the carboxylic acid of the second molecule by dissolving it in DMF with coupling reagents (e.g., HATU, HOBt) and DIPEA.

  • Conjugation: Add the activated molecule solution to the resin and react for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF and Dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the final conjugate from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail.

  • Purification and Characterization: Purify the final product by HPLC and characterize by mass spectrometry.

Mandatory Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Strain-promoted Azide Azide-modified Molecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Forms stable conjugate

Caption: SPAAC Reaction Mechanism.

Bioconjugation_Workflow Bioconjugation Workflow with this compound cluster_step1 Step 1: SPAAC Reaction cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Second Conjugation AzideMolecule Azide-Modified Molecule 1 Conjugate1 Intermediate Conjugate (Fmoc-protected) AzideMolecule->Conjugate1 Linker This compound Linker->Conjugate1 Deprotection Add 20% Piperidine in DMF Conjugate1->Deprotection DeprotectedConjugate Deprotected Conjugate (Amine exposed) Deprotection->DeprotectedConjugate FinalConjugate Final Bioconjugate DeprotectedConjugate->FinalConjugate Molecule2 Molecule 2 (e.g., with -COOH) Molecule2->FinalConjugate

Caption: Bioconjugation Workflow.

Assessing the Stability of DBCO-PEG3-amide-N-Fmoc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of bioconjugates is a critical parameter in the development of therapeutics, diagnostics, and research reagents. This guide provides a comprehensive assessment of the stability of DBCO-PEG3-amide-N-Fmoc, a popular linker for bioconjugation, and compares its performance with alternative click chemistry reagents. The information presented is supported by an analysis of the stability of its constituent components and outlines experimental protocols for empirical evaluation.

Executive Summary

This compound is a heterobifunctional linker combining a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, a stable amide linkage, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group for a primary amine. The stability of the conjugate is dictated by the individual stabilities of these components. The Fmoc group is notably labile to basic conditions, the DBCO group can be sensitive to acidic conditions and certain oxidizing agents, while the PEG and amide components are generally stable under physiological conditions. For applications requiring high stability in basic environments, alternatives to the Fmoc protecting group should be considered. Similarly, for use in strongly acidic conditions or in the presence of specific oxidizers, the stability of the DBCO moiety should be carefully evaluated.

Data Presentation: Stability of Conjugate Components

ComponentStable ConditionsUnstable ConditionsPotential Degradation Pathway
DBCO (Dibenzocyclooctyne) Neutral pH (6-9), physiological buffers.Strong acidic conditions,[1][2] presence of certain oxidizing agents (e.g., iodine, hypochlorite),[3] radical species.[3]Acid-mediated rearrangement,[1][2] oxidation of the strained alkyne.
PEG3 (Polyethylene Glycol) Wide pH range, physiological conditions.[]Extreme temperatures and presence of strong oxidizing agents can lead to chain cleavage.Oxidative degradation.
Amide Linkage Physiological pH (7-9).[5]Harsh acidic or basic conditions, prolonged incubation at extreme pH.Hydrolysis.
N-Fmoc (Fluorenylmethyloxycarbonyl) Acidic and neutral conditions.[6]Basic conditions (e.g., piperidine, strong amines).[6]Base-induced β-elimination.[6]

Comparative Analysis with Alternative Linkers

The choice of a linker for bioconjugation depends on the specific application and the required stability profile. Here, we compare this compound with other common linkers.

Linker TypeReaction ChemistryKey Stability FeaturesBest Suited Applications
This compound Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Fmoc group allows for selective deprotection of an amine. Stable under acidic conditions (DBCO moiety requires consideration).Solid-phase peptide synthesis, applications requiring a protected amine for sequential conjugation.
DBCO-PEG-NHS Ester SPAAC and Amine-NHS Ester reactionNHS ester is moisture-sensitive and has a limited half-life in aqueous solution. The resulting amide bond is stable.Direct conjugation to primary amines on proteins and other biomolecules.
SMCC-PEG (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Amine-NHS Ester and Thiol-Maleimide reactionThe maleimide (B117702) group can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.Conjugation of amine-containing molecules to thiol-containing molecules.
BCN-PEG Linkers SPAACGenerally exhibits good stability, but like DBCO, can be susceptible to degradation in certain intracellular environments.[7]Copper-free click chemistry applications where an alternative to DBCO is desired.

Experimental Protocols

To empirically determine the stability of this compound conjugates, a forced degradation study is recommended. This involves subjecting the conjugate to a variety of stress conditions and analyzing the degradation over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Forced Degradation Study of this compound Conjugate

Objective: To assess the stability of the conjugate under various stress conditions (pH, temperature, and in biological media).

Materials:

  • This compound conjugated to a molecule of interest.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Buffers with varying pH (e.g., pH 4, 5, 6, 8, 9).

  • Human or mouse serum.

  • Acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • HPLC system with a C18 column and UV detector.

  • LC-MS system for identification of degradation products.

Procedure:

  • Sample Preparation: Prepare stock solutions of the conjugate in an appropriate solvent (e.g., DMSO) and dilute to a final concentration of 1 mg/mL in the different buffers and serum.

  • Incubation: Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Serum Sample Processing: For serum samples, precipitate proteins by adding 3 volumes of cold ACN. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.

  • HPLC Analysis:

    • Inject the samples onto a C18 column.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).

    • Monitor the elution profile at a wavelength where the conjugate absorbs (e.g., 260 nm for the Fmoc group or a wavelength specific to the conjugated molecule).

    • Quantify the peak area of the intact conjugate at each time point.

  • LC-MS Analysis:

    • Inject the samples into an LC-MS system to identify the mass of the parent conjugate and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining intact conjugate at each time point relative to the 0-hour time point.

    • Determine the half-life of the conjugate under each condition.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start This compound Conjugate Stock buffers Prepare Solutions in - Buffers (pH 4-9) - Serum start->buffers incubate Incubate at - 4°C - 25°C - 37°C buffers->incubate timepoints Collect Aliquots at Time Points (0-72h) incubate->timepoints serum_proc Serum Protein Precipitation timepoints->serum_proc hplc HPLC Analysis (Quantification) serum_proc->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms data_analysis Calculate % Remaining Determine Half-life lcms->data_analysis

Caption: Experimental workflow for assessing the stability of this compound conjugates.

signaling_pathway cluster_conjugate This compound Conjugate cluster_stressors Stress Conditions cluster_degradation Degradation Pathways conjugate Intact Conjugate dbco_rearrange DBCO Rearrangement fmoc_cleavage Fmoc Cleavage amide_hydrolysis Amide Hydrolysis dbco_oxidation DBCO Oxidation acid Strong Acid acid->dbco_rearrange acid->amide_hydrolysis base Base base->fmoc_cleavage base->amide_hydrolysis oxidant Oxidizing Agent oxidant->dbco_oxidation

Caption: Potential degradation pathways of this compound conjugates under stress conditions.

References

A Comparative Guide to PROTACs Synthesized with DBCO-PEG3-amide-N-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using a DBCO-PEG3-amide-N-Fmoc linker. It offers an objective comparison with alternative linker strategies, supported by experimental data, to aid in the rational design and evaluation of potent and selective protein degraders.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[2]

A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently used to enhance solubility and pharmacokinetic properties.[3][4]

The this compound linker is a versatile, PEG-based linker that incorporates a Dibenzocyclooctyne (DBCO) group. This feature allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling highly efficient and bioorthogonal conjugation to an azide-functionalized molecule.[3][] This modular approach facilitates the rapid synthesis of PROTAC libraries for optimization.[6]

Performance Comparison of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. Below are tables summarizing both representative and experimental data to illustrate the influence of linker type and length on these key performance metrics.

Illustrative Performance of a BRD4-Targeting PROTAC with a DBCO-PEG Linker

This table presents representative data for a PROTAC targeting the BRD4 protein, utilizing a DBCO-PEG4 linker, a close analog of the DBCO-PEG3 linker. This data is intended to provide a general understanding of the performance metrics.[3][7]

ParameterCell LineValue
DC50 (BRD4 Degradation) MV4-110.87 nM
Dmax (BRD4 Degradation) MV4-11>95%
IC50 (Cell Viability) MV4-113 pM

Note: This data is illustrative and may not be from a PROTAC synthesized with the exact this compound linker.[3]

Experimental Data on BTK-Targeting PROTACs with Varying PEG Linker Lengths

This table presents experimental data from a study on Bruton's tyrosine kinase (BTK)-targeting PROTACs, showcasing the impact of PEG linker length on degradation potency.[8]

PROTAC IDLinker CompositionDC50 (nM) in Mino cellsDmax (%) in Mino cells
NC-1 PEG-based2.297
IR-1 PEG-based1995
IR-2 PEG-based2396
RC-1 PEG-based18091
RC-2 PEG-based12088
RC-3 PEG-based1695
Comparative Efficacy of PROTACs with Different Linker Lengths Targeting Various Proteins

Systematic studies have demonstrated that linker length is a critical parameter for optimizing PROTAC efficacy. The optimal length can vary significantly depending on the target protein and E3 ligase pair.[4]

Target ProteinLinker Length (atoms)DC50Dmax (%)
ERα 9>10 µM~50
12~5 µM~75
16 ~1 µM ~95
19~5 µM~70
21>10 µM~60
TBK1 < 12No degradation-
21 3 nM 96
29292 nM76

Key Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of PROTACs. The following are protocols for key experiments in the development of PROTACs synthesized with a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis where the target-binding ligand contains an azide (B81097) group and the E3 ligase ligand has a free amine.

  • Fmoc Deprotection and Amide Coupling:

    • Treat the this compound linker with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the resulting amine-linker-DBCO and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by preparative HPLC.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): [3]

    • Dissolve the purified E3 ligase-linker-DBCO conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a suitable solvent such as DMSO.[3]

    • Stir the reaction mixture at room temperature for 12-24 hours.[3] To prevent light-induced degradation of the DBCO group, it is advisable to perform the reaction in the dark.[3]

    • Monitor the reaction progress by LC-MS.[3]

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[3]

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.[3]

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Measurement:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue™) according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (concentration at which 50% of cell growth is inhibited).

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (e.g., PEG, Alkyl) Linker_Properties->Composition Flexibility Flexibility Linker_Properties->Flexibility Solubility Solubility Linker_Properties->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Flexibility->Ternary_Complex Solubility->Ternary_Complex PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy

Caption: Logical Relationship of Linker Properties.

References

Safety Operating Guide

Navigating the Disposal of DBCO-PEG3-amide-N-Fmoc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. This guide provides detailed procedures for the proper disposal of DBCO-PEG3-amide-N-Fmoc, a compound utilized in bioconjugation and proteomics. Due to its chemical properties, specific handling and disposal protocols must be followed to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is classified with acute and chronic aquatic toxicity (Category 1).[1] This designation underscores the potential for significant harm to aquatic ecosystems if the compound is improperly released. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Therefore, it is imperative to avoid release to the environment and to collect any spillage.[1] In the event of accidental ingestion, it is advised to call a poison center or doctor.[1]

Core Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] This ensures that the chemical is managed in a controlled and environmentally responsible manner. The following step-by-step procedure should be followed:

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal process, thoroughly review the SDS for this compound. The SDS contains definitive information on hazards, handling, and disposal.

  • Evaluate for Contamination: Determine if the this compound waste is mixed with any other hazardous materials. If it is contaminated with other hazardous substances (e.g., flammable solvents, corrosive reagents), the entire mixture must be treated as hazardous waste.

  • Proper Containment:

    • Collect the waste in a chemically compatible, leak-proof container with a secure cap.

    • Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).

    • Leave at least one inch of headroom in the container to allow for expansion.

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • If the waste is a solution, list all components and their estimated percentages.

  • Follow Institutional Guidelines: Adhere to your organization's established procedures for chemical waste disposal. This will likely involve contacting your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

  • Record Keeping: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is a crucial aspect of good laboratory practice and may be required for regulatory compliance.

Disposal Considerations for Related Materials

The disposal of this compound may also involve managing materials it has been in contact with, such as solvents or other reagents.

Material ComponentDisposal Considerations
Polyethylene Glycol (PEG) While PEG itself is generally considered to be of low toxicity and biodegradable, it is essential to consider any potential impurities from the manufacturing process which may be toxic.[2][3] If the PEG is uncontaminated, it can often be disposed of as non-hazardous waste. However, when part of the this compound compound, the overall toxicity of the molecule dictates disposal as hazardous waste.
Fmoc-Protecting Group The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is often removed using reagents like piperidine (B6355638) in a solvent such as dimethylformamide (DMF).[4][5][6][7] Waste streams containing these reagents must also be treated as hazardous waste.
Dibenzocyclooctyne (DBCO) The DBCO group is a key functional moiety for click chemistry.[8] While specific disposal information for DBCO alone is not readily available, its presence in the larger molecule contributes to the overall hazard profile, necessitating disposal as hazardous waste.

Experimental Workflow for Waste Characterization and Disposal

The process of determining the correct disposal route for this compound waste can be visualized as a clear workflow.

DisposalWorkflow cluster_assessment Waste Assessment cluster_handling Waste Handling cluster_disposal Disposal Process cluster_final Final Disposition start Identify this compound Waste sds Consult Safety Data Sheet (SDS) start->sds contamination Evaluate for Contamination with other Hazardous Materials sds->contamination containment Proper Containment in Labeled, Compatible Container contamination->containment storage Store in Designated Satellite Accumulation Area (SAA) containment->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Schedule Hazardous Waste Pickup ehs->pickup documentation Maintain Detailed Disposal Records pickup->documentation disposal_plant Transport to Approved Waste Disposal Plant pickup->disposal_plant

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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